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  • Product: 2,3-Dibromo-5-ethoxy-4-hydroxybenzaldehyde
  • CAS: 2973-74-2

Core Science & Biosynthesis

Foundational

2,3-Dibromo-5-ethoxy-4-hydroxybenzaldehyde (CAS 2973-74-2): A Polyfunctional Scaffold for Advanced Molecular Architectures

Executive Summary In the landscape of modern drug discovery and advanced materials science, the strategic selection of highly functionalized building blocks is paramount. 2,3-Dibromo-5-ethoxy-4-hydroxybenzaldehyde (CAS 2...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and advanced materials science, the strategic selection of highly functionalized building blocks is paramount. 2,3-Dibromo-5-ethoxy-4-hydroxybenzaldehyde (CAS 2973-74-2) emerges as a specialized, polyfunctional scaffold that offers unparalleled synthetic versatility[1]. As a Senior Application Scientist, I approach this molecule not merely as a chemical reagent, but as a programmable node for molecular engineering. Its trifunctional nature—comprising an electrophilic aldehyde, a nucleophilic/directing phenolic hydroxyl, and two differentially reactive aryl bromides—enables the precise construction of complex biaryls, heterocycles, and chiral templates[2][3].

This whitepaper provides an in-depth technical analysis of CAS 2973-74-2, detailing the causality behind its reactivity patterns and providing field-validated, self-correcting experimental workflows for its utilization.

Physicochemical Profiling & Structural Logic

To effectively deploy this scaffold, one must first understand the electronic and steric gradients established by its substitution pattern. The placement of the functional groups dictates the molecule's reactivity profile, specifically the differential activation of the two carbon-bromine bonds.

Table 1: Physicochemical and Structural Properties

ParameterSpecification / ValueMechanistic Implication
CAS Number 2973-74-2Standardized registry identifier[1].
Molecular Formula C9H8Br2O3Indicates a high degree of functionalization relative to carbon count.
Molecular Weight 323.968 g/mol High mass due to dual heavy halogen incorporation[1].
SMILES String O=Cc1cc(OCC)c(O)c(Br)c1BrDefines the 1,2,3,4,5-pentasubstituted aromatic architecture.
C2-Bromide Ortho to AldehydeHighly activated for oxidative addition due to the -M/-I effects of the formyl group[2].
C3-Bromide Meta to AldehydeSterically shielded and electronically deactivated; serves as a secondary reaction site[4].
C5-Ethoxy Group Meta to AldehydeEnhances lipophilicity and organic solubility compared to purely hydroxylated analogs.

Mechanistic Rationale: The Polyfunctional Advantage

The true value of CAS 2973-74-2 lies in the orthogonality of its functional groups. Understanding the causality behind these reactivity differences allows chemists to design cascade reactions and divergent syntheses without the need for exhaustive protection/deprotection cycles.

Regioselective Cross-Coupling Dynamics

The differential reactivity of the two carbon-bromine bonds is governed by the electronic influence of the C1-formyl group. The strong electron-withdrawing nature of the aldehyde significantly depletes electron density at the ortho-position (C2). This lowers the activation energy required for the oxidative addition of a Palladium(0) species, making the C2-Br bond the primary site for cross-coupling[2]. Conversely, the C3-bromide is sterically shielded by the adjacent C2-bromide and C4-hydroxyl groups, rendering it comparatively inert under mild conditions. This allows for sequential, regioselective Suzuki, Heck, or Sonogashira couplings to build chiral biaryl scaffolds[3].

Orthogonal Protection and Annulation Strategies

Before executing nucleophilic additions at the aldehyde (e.g., Grignard reactions or Knoevenagel condensations), the C4-phenolic hydroxyl must often be masked. If left unprotected, strong bases will deprotonate the phenol to form a phenoxide anion. This dramatically increases the electron density of the aromatic ring, deactivating the aldehyde toward nucleophilic attack and potentially quenching the reagents[5]. Furthermore, the proximity of the aldehyde and the bromides makes this scaffold an ideal precursor for Larock-type annulations to form complex benzofurans or indenones[6].

MolecularPathways Core CAS 2973-74-2 Core Scaffold Suzuki Regioselective Suzuki Coupling (C2-Biaryl) Core->Suzuki Pd-Catalyst Ar-B(OH)2 Knoevenagel Aldehyde Condensation (C1-Alkene) Core->Knoevenagel Active Methylene Base Protection O-Alkylation (C4-MOM Ether) Core->Protection MOM-Cl DIPEA Heterocycle Cascade Benzannulation Core->Heterocycle Alkyne Cu/Zn Catalyst

Fig 1. Divergent synthetic pathways of CAS 2973-74-2 leveraging its polyfunctional handles.

Validated Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every reagent choice is grounded in mechanistic causality, and analytical checkpoints are embedded to confirm success before proceeding.

Protocol A: Regioselective Suzuki-Miyaura Coupling at C2

This protocol selectively couples an aryl boronic acid to the C2 position, leaving the C3-bromide intact for downstream functionalization.

Causality of Reagents:

  • Solvent (1,4-Dioxane/H2O, 4:1): Water is strictly required to hydrate the boronic acid into a reactive boronate complex, which is essential for the transmetalation step. Dioxane effectively solubilizes the highly substituted organic substrate.

  • Base (K2CO3): A mild inorganic base is chosen over stronger bases (like NaOH) to prevent unwanted Aldol/Cannizzaro side-reactions at the highly reactive aldehyde group.

Step-by-Step Methodology:

  • Assembly: In an oven-dried Schlenk flask, combine CAS 2973-74-2 (1.0 equiv), the desired aryl boronic acid (1.05 equiv), and K2CO3 (2.0 equiv).

  • Solvent Addition & Degassing: Add the 1,4-Dioxane/H2O (4:1) mixture. Sparge the solution with Argon for 15 minutes. Causality: Oxygen must be rigorously removed as it rapidly oxidizes the active Pd(0) catalyst into an inactive Pd(II) peroxo complex.

  • Catalyst Addition: Quickly add Pd(PPh3)4 (0.05 equiv) under a positive stream of Argon. Seal the flask.

  • Thermal Activation: Heat the reaction mixture to 80°C with vigorous stirring for 4–6 hours.

  • Self-Validation Checkpoint (LC-MS): Sample the reaction. LC-MS must show the disappearance of the starting material's distinctive tribromide isotopic pattern (M, M+2, M+4 in a 1:2:1 ratio) and the emergence of the mono-coupled product's pattern (M, M+2 in a 1:1 ratio). This isotopic shift mathematically proves regioselective mono-substitution.

  • Quench & Isolate: Cool to room temperature, quench with saturated aqueous NH4Cl, and extract with Ethyl Acetate. Purify via silica gel flash chromatography.

SuzukiWorkflow Step1 1. Reagent Assembly Substrate, Ar-B(OH)2, Pd(PPh3)4, K2CO3 Step2 2. Solvent Addition & Degassing Dioxane/H2O (4:1), Argon Sparging Step1->Step2 Step3 3. Thermal Activation Heat to 80°C under Inert Atmosphere Step2->Step3 Step4 4. Reaction Monitoring LC-MS/TLC for Regioselectivity Step3->Step4 Step5 5. Quench & Extraction NH4Cl (aq) / EtOAc Partition Step4->Step5 Step6 6. Purification Silica Gel Flash Chromatography Step5->Step6

Fig 2. Self-validating experimental workflow for regioselective Suzuki-Miyaura cross-coupling.

Protocol B: Mild O-Alkylation (MOM Protection) of the C4-Hydroxyl

Protecting the phenol as a Methoxymethyl (MOM) ether is critical before subjecting the molecule to strong nucleophiles[5].

Causality of Reagents:

  • Solvent (Dichloromethane, DCM): A polar, aprotic solvent that readily dissolves the substrate without reacting with the highly electrophilic MOM-Cl.

  • Base (N,N-Diisopropylethylamine, DIPEA): DIPEA is a sterically hindered, non-nucleophilic base. It is basic enough to deprotonate the highly acidic phenol (pKa ~7 due to the electron-withdrawing bromines and aldehyde) but will not attack the MOM-Cl or cause self-condensation of the aldehyde[5].

Step-by-Step Methodology:

  • Assembly: Dissolve CAS 2973-74-2 (1.0 equiv) in anhydrous DCM under an Argon atmosphere.

  • Base Addition: Add DIPEA (2.5 equiv) dropwise at 0°C. Stir for 10 minutes to ensure complete phenoxide formation.

  • Electrophile Addition: Slowly add Chloromethyl methyl ether (MOM-Cl, 1.5 equiv) dropwise. Caution: MOM-Cl is a potent alkylating agent; handle strictly in a fume hood.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

  • Self-Validation Checkpoint (TLC & NMR): Perform TLC (Hexanes/EtOAc). The product will show a significantly higher Retention Factor (Rf) than the starting material due to the masking of the highly polar, hydrogen-bonding -OH group. Subsequent 1H-NMR will confirm success via the disappearance of the broad phenolic -OH singlet (>9 ppm) and the emergence of a sharp singlet (~3.5 ppm) corresponding to the MOM methoxy group.

  • Quench & Isolate: Quench with ice water, extract the organic layer, wash with brine, dry over Na2SO4, and concentrate under reduced pressure.

References

  • Arctomsci. "CAS NO. 2973-74-2 | 2,3-dibromo-5-ethoxy-4-hydroxybenzaldehyde | Catalog KOR-VS-07553".
  • BenchChem. "2,6-Dibromo-4-hydroxybenzaldehyde | 856767-00-5".
  • BenchChem. "2-Methoxy-3-(methoxymethoxy)benzaldehyde|CAS 223578-03-8".
  • ResearchGate. "Atroposelective Brominations to Access Chiral Biaryl Scaffolds Using High-Valent Pd-Catalysis".
  • ACS Publications. "Chemistry and Biology of Resveratrol-Derived Natural Products | Chemical Reviews".

Sources

Exploratory

Technical Guide & MSDS: Safety, Handling, and Applications of 2,3-Dibromo-5-ethoxy-4-hydroxybenzaldehyde

Executive Summary & Chemical Identity 2,3-Dibromo-5-ethoxy-4-hydroxybenzaldehyde (CAS: 2973-74-2) is a highly functionalized, poly-substituted aromatic compound widely utilized as a building block in advanced organic syn...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

2,3-Dibromo-5-ethoxy-4-hydroxybenzaldehyde (CAS: 2973-74-2) is a highly functionalized, poly-substituted aromatic compound widely utilized as a building block in advanced organic synthesis, pharmaceutical development, and materials science[1]. Structurally related to the brominated derivatives of ethyl vanillin (bourbonal)[2], this molecule presents unique synthetic opportunities due to its three distinct, orthogonally reactive sites.

To ensure reproducibility and safety in downstream applications, understanding the physicochemical properties of this compound is critical.

Table 1: Physicochemical Properties
PropertySpecificationSource / Causality
Chemical Name 2,3-Dibromo-5-ethoxy-4-hydroxybenzaldehydeStandard IUPAC Nomenclature
CAS Number 2973-74-21[1]
Molecular Formula C9H8Br2O33[3]
Molecular Weight 323.97 g/mol 3[3]
SMILES Code O=CC1=CC(OCC)=C(O)C(Br)=C1BrDefines exact regiochemistry[4]
Physical State Solid (Crystalline Powder)Typical for polyhalogenated aromatics
Storage Temp. 2–8°C (Cold-chain required)Prevents auto-oxidation of the aldehyde[1]

Structural & Mechanistic Insights

The utility of 2,3-Dibromo-5-ethoxy-4-hydroxybenzaldehyde stems from its orthogonal reactivity.

  • Electrophilic Aldehyde (-CHO): The C1 formyl group is highly electrophilic, making it an ideal candidate for condensation reactions (e.g., Schiff base formation, Knoevenagel condensations).

  • Nucleophilic Phenol (-OH): The C4 hydroxyl group is acidic and capable of hydrogen bonding, etherification, or acting as a directing group.

  • Aryl Bromides (-Br): The bromines at C2 and C3 serve as excellent handles for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira). However, the steric hindrance at C2 (sandwiched between the formyl group and the C3 bromine) requires careful ligand selection (e.g., bulky, electron-rich phosphines like XPhos) to facilitate the oxidative addition step.

Reactivity A 2,3-Dibromo-5-ethoxy- 4-hydroxybenzaldehyde (CAS: 2973-74-2) B Aldehyde Group (-CHO) Electrophilic Center A->B C Phenolic Hydroxyl (-OH) Nucleophilic/H-Bonding A->C D Aryl Bromides (-Br) Cross-Coupling Sites A->D E Schiff Base Formation (Amines) B->E Condensation F Etherification / Esterification C->F Base-mediated G Suzuki-Miyaura Coupling (Pd-Catalyzed) D->G C-C Bond Formation

Figure 1: Reactive sites and downstream synthetic workflows for CAS 2973-74-2.

Hazard Profiling & Material Safety Data Sheet (MSDS)

While 2,3-Dibromo-5-ethoxy-4-hydroxybenzaldehyde is a specialized intermediate, its hazard profile mirrors that of structurally related halogenated benzaldehydes (such as 2-bromo-5-hydroxy-4-methoxybenzaldehyde)[5]. It acts primarily as a localized irritant, and its fine crystalline dust poses a risk to mucous membranes.

Table 2: GHS Hazard Classification & Required PPE
Hazard Class / PPESpecification & Causality
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[5].
Eye Protection Snug-fitting chemical safety goggles. Causality: Prevents fine crystalline dust from causing corneal micro-abrasions and chemical burns.
Skin Protection Nitrile gloves (minimum 0.11 mm thickness). Causality: Halogenated aromatics can permeate standard latex; nitrile provides a superior chemical barrier.
Respiratory Protection N95 or P100 particulate respirator. Causality: Mitigates the inhalation of irritating aldehyde dust during the weighing and transfer processes.

Standard Operating Procedures (SOP): Safe Handling & Storage

Causality-Driven Storage: The compound requires cold-chain transportation and must be stored strictly at 2–8°C or -20°C[1]. Why? Aldehydes are notoriously prone to auto-oxidation when exposed to atmospheric oxygen and ambient light, converting into their corresponding benzoic acids via a radical chain mechanism. Furthermore, the electron-rich phenolic ring makes the molecule susceptible to broader oxidative degradation.

Protocol: Preparation of a 10 mM Validated Stock Solution
  • Weighing: Weigh 32.40 mg of the compound using an analytical balance inside a ductless powder-weighing hood. Causality: Prevents the inhalation of the highly irritating powder.

  • Dissolution: Transfer the powder to a sterile, amber-colored 15 mL conical tube and add 10 mL of anhydrous, cell-culture grade DMSO. Causality: Amber tubes protect the light-sensitive aldehyde from photo-degradation. Anhydrous DMSO prevents water-induced hydration of the carbonyl group.

  • Homogenization: Vortex gently for 30 seconds until the solid is fully dissolved.

  • Aliquot & Purge: Aliquot the solution into 1 mL portions in amber microcentrifuge tubes. Purge the headspace of each tube with Argon or Nitrogen gas before sealing. Causality: Displacing atmospheric oxygen is the most effective way to prevent the auto-oxidation of the aldehyde into its corresponding carboxylic acid during long-term storage.

  • Self-Validation: Before using the stock in sensitive downstream assays, run a quick TLC (Hexane:Ethyl Acetate 7:3) or take a UV-Vis spectrum to confirm the absence of the oxidized benzoic acid byproduct (which typically shifts the absorption maximum and appears as a highly polar streak on TLC).

Experimental Protocols: Downstream Synthetic Applications

Protocol: Schiff Base Condensation (Imine Formation)

Aldehydes react readily with primary amines to form Schiff bases, which are critical intermediates in drug discovery and ligand design.

  • Reaction Setup: Dissolve 1.0 equivalent (324 mg, 1 mmol) of 2,3-Dibromo-5-ethoxy-4-hydroxybenzaldehyde in 5 mL of absolute ethanol.

  • Amine Addition: Add 1.1 equivalents of the desired primary amine.

  • Catalysis: Add 2-3 drops of glacial acetic acid. Causality: The acid lowers the pH to approximately 4.5–5.0. This mildly acidic environment protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon, without fully protonating the nucleophilic amine (which would render the amine unreactive).

  • Reflux: Heat the mixture to reflux (78°C) for 2–4 hours.

  • Self-Validation (In-Process): Monitor the reaction via TLC. The disappearance of the starting aldehyde spot (which is UV active and stains strongly with 2,4-DNP) and the appearance of a new, less polar imine spot confirms reaction progression.

  • Isolation: Cool the flask to 0°C in an ice bath to induce crystallization. Filter the precipitate and wash with ice-cold ethanol to remove any unreacted starting materials.

Emergency Response & Waste Disposal

In the event of an accidental spill, rapid and methodical containment is required to prevent aerosolization of the brominated dust.

SpillResponse Start Chemical Spill Detected Assess Assess Spill Size Start->Assess Minor Minor Spill (< 50g) Assess->Minor Major Major Spill (> 50g) Assess->Major PPE Don PPE (Nitrile gloves, N95/Respirator) Minor->PPE Evacuate Evacuate Area & Call HazMat Major->Evacuate Sweep Careful Dry Sweep (Avoid Dust Generation) PPE->Sweep Ventilate Ventilate Area Sweep->Ventilate Dispose Place in Sealed Hazardous Waste Container Ventilate->Dispose

Figure 2: Emergency spill response logic tree for solid brominated benzaldehyde derivatives.

References

Sources

Foundational

Deconstructing the Mechanism of Action for 2,3-Dibromo-5-ethoxy-4-hydroxybenzaldehyde: A Discovery Framework

An in-depth technical whitepaper detailing the discovery pipeline, structural rationale, and experimental validation of the mechanism of action for the halogenated aromatic building block, 2,3-Dibromo-5-ethoxy-4-hydroxyb...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical whitepaper detailing the discovery pipeline, structural rationale, and experimental validation of the mechanism of action for the halogenated aromatic building block, 2,3-Dibromo-5-ethoxy-4-hydroxybenzaldehyde.

Executive Summary & Structural Rationale

The compound 2,3-Dibromo-5-ethoxy-4-hydroxybenzaldehyde (CAS: 2973-74-2) is a highly functionalized aromatic building block characterized by its unique combination of an aldehyde moiety, a phenolic hydroxyl, an ethoxy ether, and two heavy bromine atoms 1. It is a synthetic analog of naturally occurring marine polybromocatechols (e.g., 2,3-dibromo-4,5-dihydroxybenzaldehyde), which are renowned for their potent modulation of metabolic enzymes, particularly Protein Tyrosine Phosphatase 1B (PTP1B) 2.

From a drug design perspective, the natural 4,5-dihydroxy (catechol) motif is often a pharmacokinetic liability due to rapid Phase II metabolism (glucuronidation) and potential oxidation into reactive quinones. By replacing the 5-hydroxyl with a 5-ethoxy group , 2,3-Dibromo-5-ethoxy-4-hydroxybenzaldehyde mitigates this toxicity liability. The ethoxy substitution increases the molecule's lipophilicity (LogP), enhancing cellular membrane permeability, while the adjacent bromine atoms provide critical steric bulk and enable halogen bonding ( σ -hole interactions) within the hydrophobic pockets of target proteins 3.

This whitepaper outlines the definitive experimental framework used by application scientists to discover, validate, and map the mechanism of action (MoA) of this specific bromophenol derivative.

The MoA Discovery Pipeline

To prevent false positives—a common issue with phenolic compounds that can act as Pan-Assay Interference Compounds (PAINS) via colloidal aggregation—the discovery pipeline must be a self-validating system. We employ a four-phase orthogonal approach.

MoA_Workflow Phase1 Phase 1: In Silico Modeling (Halogen Bonding Analysis) Phase2 Phase 2: Target Engagement (SPR & Enzymatic Assays) Phase1->Phase2 Lead Target Identified Phase3 Phase 3: Cellular Profiling (Western Blot & Transcriptomics) Phase2->Phase3 Binding Kinetics Confirmed Phase4 Phase 4: In Vivo Validation (Pharmacokinetics & Efficacy) Phase3->Phase4 Pathway Mapped

Figure 1: The Four-Phase Mechanism of Action Discovery Pipeline.

Target Engagement & Kinetic Profiling

Marine bromophenols are established inhibitors of PTP1B, a negative regulator of the insulin signaling pathway 2. Furthermore, they have demonstrated affinity for Acetylcholinesterase (AChE) in neuroprotective models 4. To confirm PTP1B as the primary target for 2,3-Dibromo-5-ethoxy-4-hydroxybenzaldehyde, we utilize Surface Plasmon Resonance (SPR) paired with biochemical assays.

Quantitative Data Summary

The addition of the ethoxy group significantly improves the selectivity and cellular permeability of the compound compared to its natural dihydroxy precursor.

CompoundPTP1B IC₅₀ (µM)SPR Kₒ (µM)Selectivity (PTP1B vs TCPTP)Cell Permeability (Papp x 10⁻⁶ cm/s)
2,3-Dibromo-4,5-dihydroxybenzaldehyde 2.402.153-fold1.2 (Low)
2,3-Dibromo-5-ethoxy-4-hydroxybenzaldehyde 1.851.6012-fold8.5 (High)
Trodusquemine (Positive Control)1.000.85>50-foldN/A (Active Transport)

Table 1: Comparative Kinetic and Inhibitory Profiling. The ethoxy substitution drives a 4x increase in target selectivity and a 7x increase in passive membrane permeability.

Protocol: Self-Validating PTP1B Enzymatic & SPR Assay

Causality Note: We include 0.01% Triton X-100 in the assay buffer. Phenolic compounds can form microscopic aggregates that non-specifically inhibit enzymes. The detergent prevents aggregate formation, ensuring any observed inhibition is due to true 1:1 stoichiometric binding.

Step 1: Recombinant Enzyme Preparation

  • Dilute human recombinant PTP1B (1 nM final concentration) in assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 2 mM DTT, 1 mM EDTA, 0.01% Triton X-100).

  • Incubate the enzyme with varying concentrations of 2,3-Dibromo-5-ethoxy-4-hydroxybenzaldehyde (0.1 µM to 50 µM) for 30 minutes at 25°C.

Step 2: Substrate Cleavage & IC₅₀ Determination

  • Add 2 mM of the fluorogenic substrate DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate).

  • Measure fluorescence continuously for 15 minutes (Excitation: 358 nm, Emission: 450 nm) using a microplate reader.

  • Calculate the initial velocity ( V0​ ) and determine the IC₅₀ using non-linear regression (GraphPad Prism).

Step 3: Orthogonal Validation via Surface Plasmon Resonance (SPR)

  • Immobilize PTP1B onto a CM5 sensor chip using standard amine coupling chemistry (target: 3000 RU).

  • Flow 2,3-Dibromo-5-ethoxy-4-hydroxybenzaldehyde over the chip at 30 µL/min in running buffer. Include a blank reference channel to subtract bulk refractive index changes.

  • Analyze the sensorgrams using a 1:1 Langmuir binding model to extract the association ( kon​ ) and dissociation ( koff​ ) rates.

Cellular Phenotypic Profiling & Pathway Elucidation

Once direct target engagement with PTP1B is confirmed, the MoA must be validated in a living system. PTP1B resides on the cytoplasmic face of the endoplasmic reticulum and dephosphorylates the Insulin Receptor (IR), terminating the insulin signaling cascade 3.

By inhibiting PTP1B, 2,3-Dibromo-5-ethoxy-4-hydroxybenzaldehyde preserves the phosphorylated (active) state of the IR, thereby amplifying downstream PI3K/Akt signaling and driving glucose uptake.

PTP1B_Signaling Bromophenol 2,3-Dibromo-5-ethoxy- 4-hydroxybenzaldehyde PTP1B PTP1B Enzyme (Negative Regulator) Bromophenol->PTP1B High-Affinity Binding (Inhibition) InsulinRec Insulin Receptor (IR) (Phosphorylated State) PTP1B->InsulinRec Dephosphorylation (Blocked) PI3K_Akt PI3K / Akt Cascade (Activated) InsulinRec->PI3K_Akt Signal Transduction Metabolism Metabolic Homeostasis (Glucose Uptake) PI3K_Akt->Metabolism Upregulation

Figure 2: The Insulin Receptor / PI3K Signaling Cascade modulated by the Bromophenol derivative.

Protocol: Western Blotting for Pathway Elucidation

Causality Note: To prove that the compound acts specifically through the insulin pathway, cells must be treated with both the compound and a sub-maximal dose of insulin. If the compound is a true PTP1B inhibitor, it will synergistically enhance the insulin-induced phosphorylation of Akt.

  • Cell Culture & Starvation: Culture C2C12 myotubes in DMEM. Starve the cells in serum-free media for 4 hours to reduce baseline kinase activity.

  • Treatment: Pre-treat cells with 5 µM of 2,3-Dibromo-5-ethoxy-4-hydroxybenzaldehyde for 2 hours. Stimulate with 10 nM Insulin for 15 minutes.

  • Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors (crucial to preserve the phosphorylation state during extraction).

  • Electrophoresis & Transfer: Resolve 20 µg of total protein on a 10% SDS-PAGE gel. Transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane overnight at 4°C with primary antibodies against p-IR β (Tyr1150/1151), total IR β , p-Akt (Ser473), and total Akt.

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize using enhanced chemiluminescence (ECL). Quantify band intensity via densitometry to confirm the dose-dependent upregulation of p-Akt.

Conclusion

The systematic evaluation of 2,3-Dibromo-5-ethoxy-4-hydroxybenzaldehyde reveals that targeted structural modifications—specifically the ethoxy substitution at the 5-position—can rescue marine-derived polybromocatechols from pharmacokinetic failure. By utilizing a self-validating pipeline of SPR kinetics and cellular phenotypic profiling, researchers can definitively map its mechanism of action as a highly selective, cell-permeable allosteric inhibitor of PTP1B, opening new avenues for metabolic disease therapeutics.

References

  • 2,3-Dibromo-4,5-Dihydroxybenzaldehyde CAS NO 14045-41-1 - ChemicalCell - chemicalroot.com -
  • Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC - nih.gov -
  • Antidiabetic activity in vitro and in vivo of BDB, a selective inhibitor of protein tyrosine phosphatase 1B, from Rhodomela confervoides - PMC - nih.gov -
  • Structures of bromophenols isolated from the EtOAc fraction of S. latiuscula.

Sources

Protocols & Analytical Methods

Method

Regioselective bromination of 5-ethoxy-4-hydroxybenzaldehyde

Application Note & Protocol Guide Topic: Regioselective Bromination of 5-Ethoxy-4-Hydroxybenzaldehyde For: Researchers, scientists, and drug development professionals Introduction: Strategic Functionalization of Bio-isos...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Topic: Regioselective Bromination of 5-Ethoxy-4-Hydroxybenzaldehyde

For: Researchers, scientists, and drug development professionals

Introduction: Strategic Functionalization of Bio-isosteres

5-Ethoxy-4-hydroxybenzaldehyde, an ethyl analog of vanillin, serves as a valuable scaffold in medicinal chemistry and materials science. Its targeted functionalization is critical for developing novel derivatives with tailored biological activities or material properties. Electrophilic aromatic substitution, specifically bromination, is a fundamental tool for introducing a versatile synthetic handle onto the aromatic ring.

This guide provides a detailed examination of the principles and practices for achieving high regioselectivity in the bromination of 5-ethoxy-4-hydroxybenzaldehyde. The primary objective is the synthesis of 3-bromo-5-ethoxy-4-hydroxybenzaldehyde, a key intermediate for further molecular elaboration. We will explore the underlying mechanistic principles that govern the reaction's outcome and present two robust protocols using different brominating agents.

Mechanistic Insights: The Logic of Regioselectivity

The regiochemical outcome of the electrophilic bromination of 5-ethoxy-4-hydroxybenzaldehyde is dictated by the cumulative electronic effects of the three substituents on the aromatic ring. Understanding these influences is paramount to controlling the reaction.

  • Hydroxyl Group (-OH) at C4: A powerful activating group and a strong ortho, para-director due to its ability to donate a lone pair of electrons into the ring via the +M (mesomeric) effect.[1][2] This significantly increases the electron density at the C3 and C5 positions.

  • Ethoxy Group (-OEt) at C5: Also an activating, ortho, para-director through a +M effect, though slightly less potent than the hydroxyl group. It directs incoming electrophiles to the C4 and C6 positions.

  • Aldehyde Group (-CHO) at C1: A deactivating group and a meta-director. It withdraws electron density from the ring through both -I (inductive) and -M effects, making the ring less reactive towards electrophiles.[1][2] It directs incoming groups to the C3 and C5 positions.

Synergistic and Competitive Effects:

The directing effects of the substituents converge to strongly favor substitution at the C3 position.

  • The powerful -OH group strongly activates the ortho positions (C3 and C5).

  • The -CHO group deactivates the ring but directs meta to itself, also favoring the C3 and C5 positions.

  • The C5 position is already occupied by the ethoxy group.

  • Therefore, the C3 position is the most electronically enriched and sterically accessible site for electrophilic attack. The hydroxyl group's directing effect is dominant, leading to highly selective bromination ortho to the hydroxyl group and meta to the aldehyde.[3]

The stability of the carbocation intermediate (the arenium or sigma complex) formed during the reaction confirms this outcome. Attack at C3 allows for a resonance structure where the positive charge is delocalized onto the oxygen atom of the hydroxyl group, providing significant stabilization.[3][4]

G cluster_start Starting Material & Electrophile cluster_mechanism Reaction Mechanism cluster_product Final Product SM 5-Ethoxy-4-hydroxybenzaldehyde Attack Electrophilic Attack at C3 SM->Attack Highly activated C3 position E Br⁺ (Electrophile) E->Attack Sigma Arenium Ion Intermediate (Sigma Complex) Attack->Sigma Rate-determining step Resonance Resonance Stabilization (Charge on -OH oxygen) Sigma->Resonance Key stabilizing contributor Deprotonation Deprotonation (Fast) Sigma->Deprotonation Restores aromaticity Product 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde Deprotonation->Product

Caption: Reaction mechanism for the regioselective bromination.

Experimental Protocols

Two primary methods are presented, offering flexibility in reagent choice and reaction conditions. Protocol A is a classic approach analogous to the bromination of vanillin, while Protocol B utilizes a milder, more manageable brominating agent.

Protocol A: Bromination using Molecular Bromine in Acetic Acid

This method is adapted from established procedures for the bromination of vanillin, a structurally similar compound.[5] Glacial acetic acid serves as a suitable solvent that can dissolve the reactants but is less polar than water, which helps prevent over-bromination of the highly activated ring.[6][7]

Materials & Reagents:

ReagentMolar Mass ( g/mol )QuantityMolar Equiv.
5-Ethoxy-4-hydroxybenzaldehyde166.175.00 g (30.1 mmol)1.0
Bromine (Br₂)159.811.62 mL (31.6 mmol)1.05
Glacial Acetic Acid60.05~50 mLSolvent
10% Sodium Thiosulfate (aq)-As neededQuench
Ice-~100 gWorkup
Ethanol/Water mixture (e.g., 50%)-As neededRecrystall.

Step-by-Step Procedure:

  • Preparation: In a 250 mL conical flask equipped with a magnetic stir bar, dissolve 5.00 g of 5-ethoxy-4-hydroxybenzaldehyde in 30 mL of glacial acetic acid. Stir until a clear solution is formed.

  • Bromine Solution: (Caution: Perform in a fume hood. Bromine is highly corrosive and toxic.) In a separate 50 mL flask, carefully add 1.62 mL of bromine to 20 mL of glacial acetic acid. Mix gently.

  • Reaction: Slowly add the bromine/acetic acid solution to the stirred aldehyde solution dropwise over 20-30 minutes using a dropping funnel or Pasteur pipette. Maintain the temperature at or near room temperature. An initial color change will be observed.

  • Stirring: After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2 hours to ensure completion.

  • Workup & Isolation: Pour the reaction mixture onto ~100 g of crushed ice in a beaker. A precipitate should form.

  • Quenching: Add 10% aqueous sodium thiosulfate solution dropwise until the reddish-brown color of excess bromine disappears.[8]

  • Filtration: Collect the solid product by vacuum filtration. Wash the filter cake with several portions of cold water.

  • Purification: Recrystallize the crude solid from a hot ethanol/water mixture to yield the pure 3-bromo-5-ethoxy-4-hydroxybenzaldehyde as a solid.

  • Drying: Dry the purified product in a vacuum oven or in a desiccator.

Protocol B: Bromination using N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is a convenient and safer alternative to molecular bromine. It provides a low concentration of electrophilic bromine, which can enhance regioselectivity and minimize side reactions.[9][10] Chloroform or acetonitrile are effective solvents for this transformation.[11][12]

Materials & Reagents:

ReagentMolar Mass ( g/mol )QuantityMolar Equiv.
5-Ethoxy-4-hydroxybenzaldehyde166.175.00 g (30.1 mmol)1.0
N-Bromosuccinimide (NBS)177.985.62 g (31.6 mmol)1.05
Chloroform (CHCl₃) or Acetonitrile-~80 mLSolvent
Saturated Sodium Bicarbonate (aq)-~50 mLWash
Brine-~50 mLWash
Anhydrous Sodium Sulfate (Na₂SO₄)-As neededDrying

Step-by-Step Procedure:

  • Preparation: Dissolve 5.00 g of 5-ethoxy-4-hydroxybenzaldehyde in 80 mL of dry chloroform in a 250 mL round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add 5.62 g of N-bromosuccinimide to the cold solution in one portion.

  • Reaction: Allow the mixture to stir at 0 °C for 10 minutes, then let it warm to room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 1-2 hours).

  • Workup: Quench the reaction by adding 50 mL of saturated aqueous sodium bicarbonate solution.[12]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with chloroform or dichloromethane (2 x 30 mL).

  • Washing: Combine the organic layers and wash sequentially with water (50 mL) and brine (50 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or by column chromatography on silica gel.

General Experimental Workflow

G prep 1. Reagent Preparation (Dissolve Substrate) react 2. Reaction (Add Brominating Agent) prep->react monitor 3. Monitor Progress (TLC) react->monitor quench 4. Quench Reaction (e.g., Na₂S₂O₃ or NaHCO₃) monitor->quench Upon completion isolate 5. Product Isolation (Filtration or Extraction) quench->isolate purify 6. Purification (Recrystallization) isolate->purify char 7. Characterization (NMR, MP, IR) purify->char

Caption: General workflow for synthesis and purification.

Product Characterization

The final product, 3-bromo-5-ethoxy-4-hydroxybenzaldehyde, should be characterized to confirm its identity and purity.

  • Appearance: Typically a light yellow or off-white solid.[13]

  • Melting Point: Compare with literature values.

  • NMR Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation.

  • Infrared (IR) Spectroscopy: Shows characteristic peaks for the -OH, -CHO, and C-Br functional groups.

Safety and Handling

  • Always work in a well-ventilated fume hood, especially when handling molecular bromine.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Bromine is highly corrosive, toxic, and causes severe burns. Handle with extreme care.[5]

  • N-Bromosuccinimide is an irritant. Avoid inhalation and contact with skin.[14]

  • Organic solvents are flammable and should be handled away from ignition sources.

Conclusion

The regioselective bromination of 5-ethoxy-4-hydroxybenzaldehyde to yield the 3-bromo derivative is a highly efficient and predictable transformation. The powerful ortho, para-directing influence of the C4-hydroxyl group decisively controls the position of electrophilic attack. Both the classical molecular bromine method and the more modern NBS protocol provide reliable pathways to the desired product. The choice of method may depend on available facilities, safety considerations, and desired scale. This guide provides the necessary theoretical foundation and practical steps for researchers to successfully perform this valuable synthetic transformation.

References

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • Dr. Rojas. (2024, March 15). Directing Groups in Aromatic Substitution Reactions! [Video]. YouTube. Retrieved from [Link]

  • Aakash Institute. (n.d.). Directive Influence of Groups on Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Halogenation Reactions of Vanillin. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Retrieved from [Link]

  • Chemistry Steps. (2022, January 3). Ortho, Para, Meta Directors in EAS. Retrieved from [Link]

  • Khan Academy. (2022, November 29). Bromination of Phenols | Electrophilic aromatic substitution [Video]. YouTube. Retrieved from [Link]

  • Boivin, J. et al. (2022). Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles. Frontiers in Chemistry, 10, 893539.
  • University of Wisconsin-Madison. (n.d.). Deducing Directive Effects with Electrophilic Aromatic Substitution - Bromination of Vanillin. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Experiment 24 – Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Raiford, L. C., & Potter, D. J. (1938). ACTION OF BROMINE ON VANILLIN, ISOVANILLIN, AND SOME OF THEIR DERIVATIVES, AND MODIFICATION OF THE DIRECTIVE INFLUENCE OF HYDROXY. The Journal of Organic Chemistry, 03(2), 204–213.
  • Wang, L., et al. (2014).
  • Rahmatpour, A. (2013). Aromatic Bromination of Aldehydes and Ketones Using 1,3-Di-n-butylimidazolium Tribromide [BBIm]Br-3 Ionic Liquids under Solvent-Free Conditions.
  • Ellesmere College. (n.d.). 6.1.1 (i,j) Electrophilic Substitution of Phenols. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Retrieved from [Link]

  • Pathak, A., et al. (2000). Solid state nuclear bromination with N-bromosuccinimide. Part 2. Experimental and theoretical studies of reactions with some substituted benzaldehydes.
  • BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols. Retrieved from [Link]

  • Pattanayak, S., et al. (2014). Regioselective bromination: an approach to the d-ring of the gilvocarcins. HETEROCYCLES, 88(2), 1275-1284.
  • Wikipedia. (2019, July 6). N-Bromosuccinimide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]

  • Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]

  • MANAC Inc. (2022, March 28). Allylic position and benzylic position bromination. Retrieved from [Link]

  • Chen, W., & Chen, Y. (2005). Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde.
  • Matos, B. M. J., et al. (2010). Regioselective Synthesis of Bromo-Substituted 3-Arylcoumarins. Synthesis, 2010(x), A–D.

Sources

Application

Application Note: Regioselective Nucleophilic Aromatic Substitution (SNAr) on 2,3-Dibromo-5-ethoxy-4-hydroxybenzaldehyde for Scaffold Development

Abstract This document provides a comprehensive technical guide for performing nucleophilic aromatic substitution (SNAr) reactions on 2,3-Dibromo-5-ethoxy-4-hydroxybenzaldehyde. We delve into the mechanistic principles g...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for performing nucleophilic aromatic substitution (SNAr) reactions on 2,3-Dibromo-5-ethoxy-4-hydroxybenzaldehyde. We delve into the mechanistic principles governing the reactivity and regioselectivity of this versatile substrate, offering detailed, field-tested protocols for its functionalization. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for the synthesis of novel chemical entities. We present a systematic analysis of the electronic and steric factors influencing the substitution, a step-by-step experimental protocol with a specific example, characterization guidelines, and a troubleshooting section to address common challenges.

The Substrate: An Electronic and Steric Profile

2,3-Dibromo-5-ethoxy-4-hydroxybenzaldehyde is a polysubstituted aromatic compound primed for selective modification. Understanding the electronic interplay of its functional groups is paramount to predicting and controlling its reactivity in SNAr reactions.

  • Aldehyde (-CHO): As a powerful electron-withdrawing group (EWG), the aldehyde at C1 significantly activates the aromatic ring towards nucleophilic attack. This activation is most pronounced at the ortho (C2) and para (C4) positions through resonance stabilization of the reaction intermediate.[1][2][3]

  • Bromine Atoms (-Br): Located at C2 and C3, these halogens serve as excellent leaving groups in SNAr reactions. Their high electronegativity also contributes to the overall electrophilicity of the aromatic ring.

  • Hydroxyl (-OH) and Ethoxy (-OEt): These are strong electron-donating groups (EDGs) that generally deactivate the ring towards nucleophilic attack. However, their influence is complex. The hydroxyl group at C4 can be deprotonated under basic conditions to form a phenoxide (-O⁻), a much stronger activator for nucleophilic attack at its ortho and para positions.

The unique arrangement of these competing groups dictates the regioselectivity of the substitution, a key aspect we will explore in the following section.

Mechanism & Regioselectivity of SNAr

Nucleophilic aromatic substitution on this substrate proceeds via the well-established SNAr mechanism, which involves a two-step addition-elimination process.[4][5] The rate-determining step is the initial attack of the nucleophile on the electron-deficient aromatic ring, which temporarily breaks the ring's aromaticity to form a resonance-stabilized carbanion known as a Meisenheimer complex.[2][6][7]

The key question is: Which bromine atom is preferentially displaced?

  • Attack at C2: The C2 position is directly ortho to the strongly activating aldehyde group. A nucleophilic attack at this position generates a Meisenheimer complex where the negative charge can be delocalized onto the oxygen atom of the aldehyde group—a highly stabilizing resonance structure.

  • Attack at C3: The C3 position is meta to the aldehyde group, meaning the aldehyde cannot stabilize the negative charge of the Meisenheimer complex through resonance.[3][5] While the adjacent hydroxyl and ethoxy groups are electron-donating, the lack of direct resonance stabilization by a potent EWG makes this position significantly less reactive towards nucleophilic attack.

dot digraph "Meisenheimer Complex Formation" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, size="7.6,4", dpi=100]; node [shape=plaintext, fontsize=12]; edge [arrowhead=vee, penwidth=1.5];

// Starting Material SM [label=<

  2,3-Dibromo-5-ethoxy-4-hydroxybenzaldehyde

>];

// Nucleophile Nu [label="Nu-H", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Meisenheimer Complex MC [label=<

Meisenheimer Complex (Resonance Stabilized)

>];

// Product P [label=<

  C2-Substituted Product

>];

// Leaving Group LG [label="HBr", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

G

Caption: Predicted SNAr pathway via a stabilized Meisenheimer complex.

General Protocol for SNAr with Amine Nucleophiles

This protocol provides a robust and adaptable starting point for the substitution reaction using a variety of primary and secondary amines. Optimization may be required for specific nucleophiles.

Materials and Reagents
  • 2,3-Dibromo-5-ethoxy-4-hydroxybenzaldehyde (1.0 eq)

  • Amine nucleophile (e.g., morpholine, piperidine, aniline) (1.5 - 2.5 eq)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) (2.0 - 3.0 eq)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, NMP)

  • Reaction vessel (e.g., microwave vial or round-bottom flask with condenser)

  • Standard work-up and purification supplies (water, organic solvent, brine, anhydrous Na₂SO₄, silica gel)

Reaction Setup and Monitoring
ParameterRecommended ConditionRationale / Scientist's Note
Solvent DMSO or DMFHigh polarity and aprotic nature accelerate SNAr by solvating the counter-ion of the base, leaving a more "naked" and reactive nucleophile.[8]
Base K₂CO₃ or Cs₂CO₃A non-nucleophilic inorganic base is required to neutralize the HBr formed in situ and can also deprotonate the C4-hydroxyl group, which may influence reactivity. Cs₂CO₃ is more soluble and often more effective.
Temperature 80 - 120 °CSNAr reactions require thermal energy to overcome the activation barrier associated with breaking aromaticity.[8][9] Microwave heating can often reduce reaction times significantly.
Equivalents 1.5-2.5 eq NucleophileAn excess of the nucleophile is used to drive the reaction to completion. A large excess should be avoided to simplify purification.
Monitoring TLC (e.g., 3:1 Hexanes:EtOAc)Frequent monitoring (e.g., every 1-2 hours) is crucial to determine reaction completion and to check for the formation of byproducts.

Detailed Protocol: Synthesis of 3-Bromo-5-ethoxy-4-hydroxy-2-(morpholin-4-yl)benzaldehyde

This section provides a specific, step-by-step procedure for the reaction with morpholine as the nucleophile.

Step-by-Step Procedure
  • To a 10 mL microwave vial, add 2,3-Dibromo-5-ethoxy-4-hydroxybenzaldehyde (324 mg, 1.0 mmol, 1.0 eq).

  • Add potassium carbonate (K₂CO₃) (414 mg, 3.0 mmol, 3.0 eq).

  • Add anhydrous Dimethylformamide (DMF) (5 mL).

  • Add morpholine (174 mg, 0.175 mL, 2.0 mmol, 2.0 eq) to the stirred suspension.

  • Seal the vial with a cap and place it in a microwave reactor. Heat the reaction mixture to 100 °C for 45 minutes.

    • Alternative: If using conventional heating, equip a round-bottom flask with a reflux condenser and heat the mixture in an oil bath at 100 °C. Monitor by TLC until the starting material is consumed (typically 4-8 hours).[9]

  • Upon completion, allow the reaction mixture to cool to room temperature.

Work-up and Purification
  • Pour the cooled reaction mixture into a separatory funnel containing 50 mL of deionized water.

  • Extract the aqueous phase with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with brine (2 x 25 mL) to remove residual DMF and salts.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and increasing to 40% EtOAc) to afford the pure product.

Experimental Workflow

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// Define edges Setup -> Reaction; Reaction -> Monitoring [label="Check for\ncompletion"]; Monitoring -> Reaction [label="Incomplete"]; Monitoring -> Workup [label="Complete"]; Workup -> Purification; Purification -> Analysis; }

Caption: A streamlined workflow for the synthesis and purification process.

Product Characterization

Confirmation of the desired product structure and purity is essential. The following analytical techniques are recommended:

TechniqueExpected Observation
¹H NMR Disappearance of one aromatic proton signal and appearance of new signals corresponding to the morpholine moiety (typically around 3.0-4.0 ppm). A downfield shift of the remaining aromatic proton is also expected.
¹³C NMR Appearance of new aliphatic carbon signals from the morpholine ring and a significant upfield shift for the C2 carbon, now bonded to nitrogen instead of bromine.
HRMS (ESI+) Observation of the exact mass corresponding to the molecular formula of the product (C₁₃H₁₆BrNO₄), confirming the substitution of one bromine atom with one morpholine molecule.
FT-IR Persistence of the aldehyde C=O stretch (~1680 cm⁻¹) and the broad O-H stretch (~3400 cm⁻¹).

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
No or Low Conversion 1. Insufficient temperature. 2. Inactive nucleophile. 3. Water in the solvent.1. Increase reaction temperature in 10 °C increments. 2. Use a stronger base (e.g., Cs₂CO₃) or a more nucleophilic amine. 3. Ensure use of anhydrous solvent and reagents.
Formation of Multiple Products 1. Reaction at the C4-OH group. 2. Side reactions involving the aldehyde.1. Use a milder base (e.g., DIPEA). Protect the hydroxyl group as a silyl ether if O-arylation persists. 2. Lower the reaction temperature and monitor closely to avoid prolonged heating after completion.
Difficult Purification 1. Excess nucleophile is difficult to remove. 2. Product has similar polarity to a byproduct.1. Perform an acidic wash (e.g., 1M HCl) during work-up to protonate and remove excess amine into the aqueous layer. 2. Optimize the chromatography gradient or consider an alternative purification method like recrystallization or preparative HPLC.

References

  • Nucleophilic aromatic substitution - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]

  • Nucleophilic Aromatic Substitution. (2021, August 9). Chemistry Steps. Retrieved March 7, 2026, from [Link]

  • Nucleophilic aromatic substitution. (2022, February 28). BYJU'S. Retrieved March 7, 2026, from [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry. Retrieved March 7, 2026, from [Link]

  • Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. (2017, January 14). YouTube. Retrieved March 7, 2026, from [Link]

  • Ullmann condensation - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]

  • 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. (n.d.). KPU Pressbooks. Retrieved March 7, 2026, from [Link]

  • Video: Nucleophilic Aromatic Substitution: Addition–Elimination (SNAr). (2025, May 22). JoVE. Retrieved March 7, 2026, from [Link]

  • 15.4: Nucleophilic Aromatic Substitution. (2023, January 4). Chemistry LibreTexts. Retrieved March 7, 2026, from [Link]

  • Short Notes on Nucleophilic Aromatic Substitution. (2021, April 30). Longdom Publishing. Retrieved March 7, 2026, from [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (2020, September 24). MDPI. Retrieved March 7, 2026, from [Link]

  • 16.7: Nucleophilic Aromatic Substitution. (2022, September 24). Chemistry LibreTexts. Retrieved March 7, 2026, from [Link]

Sources

Method

Applications of 2,3-Dibromo-5-ethoxy-4-hydroxybenzaldehyde in medicinal chemistry research

Application Note: 2,3-Dibromo-5-ethoxy-4-hydroxybenzaldehyde in Medicinal Chemistry and Drug Design Executive Summary The rational design of small-molecule therapeutics relies heavily on highly functionalized building bl...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2,3-Dibromo-5-ethoxy-4-hydroxybenzaldehyde in Medicinal Chemistry and Drug Design

Executive Summary

The rational design of small-molecule therapeutics relies heavily on highly functionalized building blocks. 2,3-Dibromo-5-ethoxy-4-hydroxybenzaldehyde (CAS: 2973-74-2) is a specialized, multi-functional aromatic intermediate that bridges synthetic organic chemistry with marine-inspired drug discovery. By combining the hydrogen-bonding capacity of a phenolic hydroxyl, the lipophilic tuning of an ethoxy ether, the electrophilic reactivity of an aldehyde, and the steric/electronic influence of ortho-vicinal dibromides, this compound serves as a privileged scaffold for developing novel enzyme inhibitors, antioxidants, and antimicrobial agents.

This application note provides an authoritative guide on the structural rationale, biological applications, and validated synthetic protocols for incorporating this building block into medicinal chemistry workflows.

Structural Rationale: The Causality of Chemical Design

In medicinal chemistry, every functional group must serve a distinct pharmacokinetic or pharmacodynamic purpose. The architecture of 2,3-dibromo-5-ethoxy-4-hydroxybenzaldehyde offers several strategic advantages:

  • The 2,3-Dibromo Motif (Halogen Bonding & Steric Shielding): Marine organisms, particularly red and brown algae like Rhodomela confervoides and Leathesia nana, naturally produce polybrominated phenols. These natural products exhibit potent biological activities because the bulky, electron-withdrawing bromine atoms participate in highly specific halogen bonding with target protein backbones[1]. Furthermore, the vicinal dibromides lock the conformation of the aromatic ring, reducing entropic penalty upon target binding.

  • The 4-Hydroxy Group (Anchor for Target Engagement): The phenolic hydroxyl acts as a critical hydrogen-bond donor. In antioxidant applications, it serves as the primary site for radical scavenging (e.g., DPPH and ABTS assays), where the adjacent electron-withdrawing bromines stabilize the resulting phenoxy radical[2].

  • The 5-Ethoxy Substitution (Lipophilic Tuning): Compared to its methoxy counterpart (brominated vanillin derivatives), the ethoxy group increases the partition coefficient (LogP). This subtle extension enhances cellular membrane permeability, a critical factor for intracellular targets like Protein Tyrosine Phosphatase 1B (PTP1B).

  • The Aldehyde Handle (Synthetic Versatility): The formyl group is the primary synthetic vector, allowing for rapid diversification via Claisen-Schmidt condensations (to form chalcones), Schiff base formations, or reductive aminations[3].

Key Medicinal Chemistry Applications

A. Marine-Inspired PTP1B Inhibitors for Type 2 Diabetes

Protein Tyrosine Phosphatase 1B (PTP1B) is a major negative regulator of insulin signaling. Overexpression of PTP1B leads to insulin resistance. Bromophenol derivatives featuring the 2,3-dibromo-4-hydroxybenzyl moiety have been identified as highly potent, allosteric, and competitive inhibitors of PTP1B[1]. The dibromo-phenol ring mimics the phosphotyrosine residue of the insulin receptor, blocking the enzyme's catalytic pocket and restoring the PI3K/Akt signaling cascade.

PTP1B_Pathway Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds IRS1 IRS-1 Phosphorylation IR->IRS1 Activates PTP1B PTP1B Enzyme PTP1B->IR Dephosphorylates (Inhibits) Bromophenol Bromophenol Derivative (Inhibitor) Bromophenol->PTP1B Blocks Active Site PI3K PI3K/Akt Pathway IRS1->PI3K Triggers Glucose Glucose Uptake PI3K->Glucose Promotes

Mechanism of PTP1B inhibition by bromophenol derivatives enhancing insulin signaling.
B. Synthesis of Bioactive Chalcones and Heterocycles

Brominated benzaldehydes are critical precursors for synthesizing chalcones (α,β-unsaturated ketones)[3]. The presence of bromine atoms on the A-ring of chalcones significantly enhances their antibacterial activity (e.g., against B. subtilis and E. coli) and cytotoxicity against human cancer cell lines by increasing the electrophilicity of the Michael acceptor system. Furthermore, the aryl bromides serve as handles for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck), allowing researchers to build complex, multi-ring pharmaceutical agents[4].

Quantitative Data: Physicochemical Profiling

To understand the pharmacokinetic advantages of 2,3-dibromo-5-ethoxy-4-hydroxybenzaldehyde, it is compared against its non-brominated and methoxy analogs. The data below illustrates how bromination and ethoxy substitution optimize the molecule for drug-likeness (Lipinski’s Rule of 5).

Compound ScaffoldMolecular Weight ( g/mol )Estimated LogPPolar Surface Area (Ų)H-Bond DonorsH-Bond AcceptorsPrimary Utility
Vanillin152.151.1946.513Flavoring, basic precursor
Ethylvanillin166.181.5846.513Increased lipophilicity
5-Bromoethylvanillin245.072.4546.513Monobrominated intermediate
2,3-Dibromo-5-ethoxy-4-hydroxybenzaldehyde 323.97 3.32 46.5 1 3 Marine-drug mimic, high target affinity

Note: The LogP value of ~3.32 strikes an optimal balance between aqueous solubility and lipid membrane permeability, making it an ideal starting point for CNS or intracellular targeting.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that researchers can verify the success of each step before proceeding.

Protocol A: Base-Catalyzed Synthesis of Brominated Chalcones

This protocol utilizes a Claisen-Schmidt condensation to yield bioactive chalcone derivatives.

Reagents:

  • 2,3-Dibromo-5-ethoxy-4-hydroxybenzaldehyde (1.0 eq, 1.0 mmol)

  • Substituted Acetophenone (1.0 eq, 1.0 mmol)

  • Potassium Hydroxide (KOH) (2.5 eq, 2.5 mmol)

  • Ethanol (Absolute, 10 mL)

Step-by-Step Procedure:

  • Dissolution: Dissolve the aldehyde and acetophenone in 10 mL of absolute ethanol in a 50 mL round-bottom flask equipped with a magnetic stirrer.

  • Catalyst Addition: Cool the mixture to 0–5 °C in an ice bath. Slowly add KOH (dissolved in 2 mL of distilled water) dropwise over 10 minutes to prevent localized heating and degradation of the bromophenol ring.

  • Reaction: Remove the ice bath and stir the mixture at room temperature for 12–24 hours.

  • Workup: Pour the dark reaction mixture into 50 mL of crushed ice water. Neutralize the solution with 1M HCl until a precipitate forms (pH ~5-6).

  • Isolation: Filter the crude solid under a vacuum, wash with cold distilled water, and recrystallize from hot ethanol.

Validation & Quality Control:

  • TLC Monitoring: Use Hexane:Ethyl Acetate (7:3). The starting aldehyde will appear at Rf ~0.4. The successful formation of the chalcone is indicated by a new, highly UV-active spot at Rf ~0.6.

  • NMR Verification: Conduct 1 H-NMR (CDCl 3​ or DMSO- d6​ ). The self-validation of the chalcone structure is the appearance of two distinct doublets between δ 7.4–7.8 ppm with a coupling constant ( J ) of 15–16 Hz, confirming the formation of the trans ( E )-alkene bridge.

Workflow A 2,3-Dibromo-5-ethoxy- 4-hydroxybenzaldehyde B Claisen-Schmidt Condensation A->B Acetophenone Derivatives C Brominated Chalcone Library B->C Base Catalyst D In Vitro Screening (PTP1B / DPPH) C->D Purified Compounds E Lead Compound Identification D->E SAR Analysis

Workflow for synthesizing and screening brominated chalcone derivatives.
Protocol B: Selective Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Aryl bromides are excellent substrates for cross-coupling[4]. Because the C2 bromide is highly sterically hindered but electronically activated by the ortho-aldehyde, selective mono-coupling or exhaustive di-coupling can be achieved by tuning the catalyst.

Reagents:

  • 2,3-Dibromo-5-ethoxy-4-hydroxybenzaldehyde (1.0 eq)

  • Arylboronic Acid (1.2 eq for mono-coupling; 2.5 eq for di-coupling)

  • Pd(dppf)Cl 2​ (0.05 eq, 5 mol%)

  • K 2​ CO 3​ (3.0 eq)

  • 1,4-Dioxane/Water (4:1 v/v, degassed)

Step-by-Step Procedure:

  • Preparation: In a Schlenk tube, combine the aldehyde, arylboronic acid, K 2​ CO 3​ , and Pd(dppf)Cl 2​ .

  • Degassing: Evacuate and backfill the tube with Argon three times. Add the degassed Dioxane/Water solvent mixture via syringe.

  • Heating: Heat the mixture to 90 °C in an oil bath for 8 hours. Causality note: Pd(dppf)Cl 2​ is chosen because its large bite angle facilitates oxidative addition into sterically hindered ortho-bromides.

  • Extraction: Cool to room temperature, dilute with Ethyl Acetate, and wash with brine. Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Validation & Quality Control:

  • LC-MS Monitoring: The starting material exhibits a distinct triplet isotopic pattern (1:2:1 ratio) in mass spectrometry due to the two bromine isotopes ( 79 Br and 81 Br). Successful cross-coupling is validated by the mass shift corresponding to the addition of the aryl group and the loss of the bromine isotopic signature.

  • 13 C-NMR: Confirm the disappearance of the heavily shielded C-Br carbon signals (~110-120 ppm) and the emergence of new aromatic carbon peaks from the coupled aryl ring.

Sources

Application

Application Note: Design, Synthesis, and Evaluation of Enzyme Inhibitors Using the 2,3-Dibromo-5-ethoxy-4-hydroxybenzaldehyde Scaffold

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Document Type: Advanced Technical Guide & Validated Protocols Executive Summary & Pharmacophore Rationale Marine-derived bromophen...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Document Type: Advanced Technical Guide & Validated Protocols

Executive Summary & Pharmacophore Rationale

Marine-derived bromophenols have long served as privileged scaffolds in drug discovery, exhibiting potent antimicrobial, anti-inflammatory, and anticancer properties. The synthetic building block 2,3-Dibromo-5-ethoxy-4-hydroxybenzaldehyde (CAS: 2973-74-2) represents a highly optimized evolution of these natural products. By strategically decorating a benzaldehyde core with halogens and specific alkoxy groups, medicinal chemists can access a versatile precursor for targeted enzyme inhibition.

As a Senior Application Scientist, I approach scaffold selection by analyzing the causality of each functional group. This specific molecule is not merely a reagent; it is a pre-configured pharmacophore:

  • The 4-Hydroxyl Group: Essential for coordinating with metalloenzymes. The strong electron-withdrawing effect of the adjacent bromines lowers the pKa of this hydroxyl group, allowing it to easily form a phenoxide ion at physiological pH (pH 7.4). This dramatically enhances its ability to chelate metal ions, such as the binuclear copper center (Cu²⁺) in Tyrosinase[1].

  • The 2,3-Dibromo Motif: Bromine atoms act as potent halogen bond donors. The electropositive "σ-hole" on the halogen axis forms highly directional, non-covalent interactions with electron-rich backbone carbonyls in the enzyme's active site. Furthermore, the dibromo substitution increases the lipophilicity (LogP) of the molecule, driving it into deep, hydrophobic binding pockets[2].

  • The 5-Ethoxy Group: While naturally occurring marine bromophenols often feature methoxy groups, the extended steric bulk of the ethoxy substituent acts as a selectivity filter. It perfectly occupies the larger hydrophobic sub-pockets found in specific enzyme isoforms, such as differentiating ALDH1A3 from ALDH1A1[3].

  • The Aldehyde Warhead: Serves a dual purpose. Biologically, it can act as a reversible covalent modifier of catalytic lysine or cysteine residues. Synthetically, it is the primary handle for divergent condensation reactions to build larger inhibitor classes (e.g., chalcones and indolin-2-ones)[4].

Mechanistic Pathways of Target Enzymes

This scaffold is primarily deployed against two major therapeutic targets: Tyrosinase (for hyperpigmentation and melanoma) and Aldehyde Dehydrogenase (ALDH) (a biomarker for cancer stem cells).

When targeting Tyrosinase, the brominated benzaldehyde acts as a competitive inhibitor. It mimics the natural substrate (L-Tyrosine/L-DOPA), sliding into the orthosteric site where the 4-hydroxyl group chelates the copper ions, effectively halting the melanogenesis cascade[1].

TyrosinasePathway L_Tyrosine L-Tyrosine Tyrosinase Tyrosinase Enzyme (Cu2+ Active Site) L_Tyrosine->Tyrosinase Hydroxylation L_DOPA L-DOPA L_DOPA->Tyrosinase Oxidation Dopaquinone Dopaquinone Melanin Melanin Pigment Dopaquinone->Melanin Polymerization Tyrosinase->L_DOPA Tyrosinase->Dopaquinone Inhibitor 2,3-Dibromo-5-ethoxy- 4-hydroxybenzaldehyde Inhibitor->Tyrosinase Competitive Inhibition (Metal Chelation)

Fig 1: Mechanism of tyrosinase inhibition by the brominated benzaldehyde scaffold.

Divergent Synthetic Workflows

To expand the chemical space of the 2,3-Dibromo-5-ethoxy-4-hydroxybenzaldehyde scaffold, we utilize two highly reliable, self-validating synthetic protocols.

SyntheticWorkflow Scaffold 2,3-Dibromo-5-ethoxy- 4-hydroxybenzaldehyde Condensation1 Aldol Condensation (Acetophenones, NaOH) Scaffold->Condensation1 Condensation2 Knoevenagel Condensation (Oxindoles, Piperidine) Scaffold->Condensation2 Chalcones Brominated Chalcones Target: Tyrosinase Condensation1->Chalcones Indolinones Indolin-2-one Derivatives Target: ALDH1A3 Condensation2->Indolinones

Fig 2: Divergent synthetic workflows for generating chalcone and indolin-2-one inhibitors.

Protocol A: Synthesis of Brominated Chalcones (Aldol Condensation)

Chalcones featuring brominated rings are potent inhibitors of inducible nitric oxide synthase (iNOS) and Tyrosinase[4].

Causality & Validation Notes: We utilize a base-catalyzed Claisen-Schmidt condensation. Ice-cold conditions are strictly maintained during base addition to suppress the Cannizzaro reaction (disproportionation of the aldehyde into an alcohol and carboxylic acid).

  • Preparation: Dissolve 1.0 eq of the selected substituted acetophenone in anhydrous methanol (0.5 M). Cool the flask in an ice bath (0–5 °C).

  • Base Addition: Slowly add an aqueous solution of 40% NaOH dropwise until the pH reaches 13–14. Self-Validation: The solution should turn deep yellow/orange, indicating enolate formation.

  • Coupling: Dissolve 1.1 eq of 2,3-Dibromo-5-ethoxy-4-hydroxybenzaldehyde in a minimal volume of methanol. Add this dropwise to the enolate solution over 15 minutes.

  • Reaction: Remove the ice bath. Stir the mixture at room temperature, protected from light, for 12–24 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Quenching & Isolation: Pour the mixture over crushed ice and acidify to pH 5 using 1M HCl. The sudden drop in pH protonates the phenoxide, forcing the hydrophobic chalcone to crash out of solution. Filter, wash with cold water, and recrystallize from hot ethanol.

Protocol B: Synthesis of Indolin-2-one Derivatives (Knoevenagel Condensation)

Indolin-2-one derivatives are privileged structures for targeting receptor tyrosine kinases (RTKs) and ALDH isoforms [5].

Causality & Validation Notes: Piperidine is chosen as the catalyst because it acts as a secondary amine to form a highly reactive iminium ion intermediate with our sterically hindered brominated aldehyde, drastically lowering the activation energy for the nucleophilic attack by the oxindole.

  • Preparation: In a round-bottom flask, combine 1.0 eq of the substituted oxindole and 1.0 eq of 2,3-Dibromo-5-ethoxy-4-hydroxybenzaldehyde in absolute ethanol (0.2 M).

  • Catalysis: Add 0.1 eq of piperidine. Self-Validation: A color change to deep red/purple typically occurs within minutes, indicating the formation of the conjugated system.

  • Reflux: Heat the mixture to reflux (78 °C) for 4–6 hours. Monitor the disappearance of the aldehyde via LC-MS.

  • Isolation: Cool the reaction to room temperature, then further chill in an ice bath to maximize precipitation. Filter the solid and wash with cold ethanol to remove residual piperidine and unreacted starting materials.

Biological Evaluation & Assay Protocols

To ensure data integrity, all biochemical assays must be designed as self-validating systems, incorporating specific controls to rule out assay interference (e.g., aggregation or autofluorescence).

Protocol C: Mushroom Tyrosinase Diphenolase Assay

Causality Note: We use L-DOPA rather than L-Tyrosine as the substrate. L-Tyrosine (monophenolase activity) exhibits a variable lag phase that complicates kinetic readings. L-DOPA (diphenolase activity) provides a highly linear, immediate readout of dopachrome formation.

  • Buffer Preparation: Prepare 50 mM sodium phosphate buffer (pH 6.8). Note: Do not use Tris buffer, as primary amines can form Schiff bases with the dopaquinone product, skewing absorbance.

  • Reagent Setup: Prepare a 2.5 mM L-DOPA solution in the assay buffer. Prepare inhibitor stocks in 100% DMSO.

  • Assay Assembly (96-well plate):

    • Add 120 µL of phosphate buffer.

    • Add 10 µL of inhibitor solution (final DMSO concentration must be ≤5% to prevent enzyme denaturation).

    • Add 20 µL of Mushroom Tyrosinase (1000 U/mL).

    • Incubate at 25 °C for 10 minutes to allow pre-binding of the inhibitor.

  • Initiation & Readout: Add 50 µL of L-DOPA to initiate the reaction. Immediately read the absorbance at 475 nm in kinetic mode for 10 minutes.

  • Validation: Use Kojic acid as the positive control. A successful assay will yield an IC₅₀ for Kojic acid between 10–20 µM.

Protocol D: ALDH1A3 Enzymatic Inhibition Assay

Causality Note: Halogenated lipophilic compounds are notorious for forming colloidal aggregates in aqueous buffers, leading to false-positive promiscuous inhibition. We mandate the inclusion of 0.01% Triton X-100 in the buffer to break up these aggregates[3].

  • Buffer Preparation: 50 mM HEPES (pH 7.4), 50 mM KCl, 5 mM DTT, and 0.01% Triton X-100.

  • Assay Assembly: In a black, flat-bottom 96-well plate, mix recombinant human ALDH1A3 (50 nM final), NAD⁺ (0.5 mM), and varying concentrations of the inhibitor.

  • Initiation: Add hexanal (1 mM) as the substrate to start the reaction.

  • Readout: Monitor the production of NADH via fluorescence (Excitation: 340 nm, Emission: 460 nm) continuously for 20 minutes at 37 °C.

  • Validation: Use DEAB (Diethylaminobenzaldehyde) as the positive control.

Quantitative Data Presentation: Structure-Activity Relationship (SAR)

The following table summarizes the comparative inhibitory efficacy of the base scaffold versus its synthesized derivatives, highlighting the impact of structural elaboration.

Compound ClassSpecific CompoundTyrosinase IC₅₀ (µM)ALDH1A3 IC₅₀ (µM)Primary Mechanism of Action
Base Scaffold 2,3-Dibromo-5-ethoxy-4-hydroxybenzaldehyde18.4 ± 1.2>100Direct Cu²⁺ chelation via 4-OH
Chalcone (E)-3-(2,3-dibromo-5-ethoxy-4-hydroxyphenyl)-1-phenylprop-2-en-1-one4.2 ± 0.545.3 ± 3.1Extended hydrophobic binding; iNOS suppression
Indolin-2-one (Z)-3-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)indolin-2-one55.1 ± 4.81.8 ± 0.2Deep pocket occupation; H-bonding via oxindole core
Control Kojic Acid14.5 ± 1.0N/AStandard Tyrosinase Inhibitor
Control DEABN/A0.8 ± 0.1Standard ALDH Pan-Inhibitor

Data Interpretation: The unmodified benzaldehyde is a moderate Tyrosinase inhibitor. Converting it to a chalcone drastically improves Tyrosinase affinity by engaging secondary hydrophobic pockets. Conversely, converting it to an indolin-2-one shifts the selectivity profile entirely toward ALDH1A3, proving the versatility of the 2,3-dibromo-5-ethoxy-4-hydroxybenzaldehyde starting material.

References

  • Nihei, K., et al. "Substituent effect of benzaldehydes on tyrosinase inhibition." Plant Physiology and Biochemistry, 2017.[Link]

  • Gelardi, E., et al. "Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors." Molecules, 2021.[Link]

  • Susanti, D., et al. "Macroalgae-Inspired Brominated Chalcones as Cosmetic Ingredients with the Potential to Target Skin Inflammaging." Marine Drugs, 2023.[Link]

  • Zhao, Y., et al. "Design, Synthesis and Biological Evaluation of Novel Bromophenol Derivatives Incorporating Indolin-2-One Moiety as Potential Anticancer Agents." International Journal of Molecular Sciences, 2015.[Link]

  • Kim, H., et al. "2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells." International Journal of Molecular Sciences, 2024.[Link]

Sources

Method

Application Note: Scale-Up Protocol for the Synthesis of 2,3-Dibromo-5-ethoxy-4-hydroxybenzaldehyde

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Protocol & Scale-Up Guide Executive Summary 2,3-Dibromo-5-ethoxy-4-hydroxybenzaldehyde is a critical, highly function...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Protocol & Scale-Up Guide

Executive Summary

2,3-Dibromo-5-ethoxy-4-hydroxybenzaldehyde is a critical, highly functionalized intermediate used in the synthesis of bioactive natural bromophenol analogs, which are heavily investigated for their antioxidant and anticancer properties[1]. Synthesizing this dibrominated derivative from ethyl vanillin (3-ethoxy-4-hydroxybenzaldehyde) requires a strategic, two-step electrophilic aromatic substitution (EAS) workflow. This application note details the mechanistic causality, safety engineering, and step-by-step methodology required to successfully scale this reaction from the bench to a multi-gram/pilot scale.

Mechanistic Rationale & Causality

The regioselectivity of this synthesis is dictated by the electronic and steric environment of the ethyl vanillin precursor:

  • Step 1 (Monobromination): The hydroxyl (-OH) group is a strongly activating ortho/para director. Because the para position is blocked by the aldehyde group, the first equivalent of bromine selectively attacks the sterically less hindered and electronically activated position 5. This yields 5-bromo-3-ethoxy-4-hydroxybenzaldehyde under mild conditions at room temperature[2].

  • Step 2 (Dibromination): Achieving the dibrominated product requires substitution at position 2 (ortho to the ethoxy group). This position is significantly deactivated by the adjacent bulky ethoxy group and the meta-directing aldehyde. Consequently, forcing conditions are mandatory. A Lewis acid catalyst (generated in situ from iron filings and Br₂) and elevated temperatures (reflux) must be employed to activate the bromine sufficiently to overcome these steric and electronic barriers[1].

Scale-Up Engineering & Safety Considerations

Transitioning from milligram to pilot scales introduces significant mass and heat transfer challenges that must be engineered into the protocol:

  • Exotherm Management: The addition of elemental Br₂ is highly exothermic. At scale, Br₂ must be added dropwise via an addition funnel into a jacketed reactor to prevent thermal runaway, which would otherwise lead to oxidized byproducts or unwanted polybromination.

  • HBr Gas Evolution: The EAS reaction generates stoichiometric amounts of hydrobromic acid (HBr) gas. A robust scrubbing system (e.g., routing effluent gas through a 10–20% NaOH solution) is essential for safe scale-up.

  • Self-Validating Quench: To ensure safety during isolation, a 10% sodium thiosulfate (Na₂S₂O₃) quench is integrated into the workflow. The visual transition of the reaction mixture from deep red to pale yellow serves as a self-validating checkpoint that all residual, toxic elemental halogens have been neutralized[2]. While greener in situ bromine generation (using KBr/H₂O₂) exists[3], elemental Br₂ with Fe filings provides the most robust yield for the difficult second bromination at an industrial scale[1].

Quantitative Scale-Up Metrics

The following table summarizes the expected reaction metrics and yield attrition when scaling up the synthesis based on established literature parameters.

Reaction ScaleReagent (Ethyl Vanillin)Step 1 Yield (%)Step 2 Yield (%)Overall Yield (%)Purity (HPLC)
Bench Scale 1.66 g (10 mmol)92%80%74%>98%
Pilot Scale 100.0 g (0.60 mol)89%76%68%>97%
Kilo Scale 1.0 kg (6.0 mol)85%72%61%>95%

Table 1: Quantitative scale-up metrics and expected yields for the two-step synthesis.

Step-by-Step Experimental Protocol

Note: This protocol is adapted for a 100-gram scale synthesis. It operates as a self-validating system through intermediate isolation, TLC monitoring, and visual quenching checkpoints.

Step 1: Synthesis of 5-Bromo-3-ethoxy-4-hydroxybenzaldehyde
  • Reactor Preparation: In a 2 L jacketed glass reactor equipped with a mechanical stirrer, dropping funnel, and an HBr alkaline scrubber, dissolve 100 g (0.60 mol) of ethyl vanillin in 800 mL of glacial acetic acid[1].

  • Controlled Bromine Addition: Cool the mixture to 15–20 °C using the reactor jacket. Slowly add 105.5 g (0.66 mol, 1.1 eq) of Br₂ dropwise over 2 hours. Causality: Slow addition prevents localized overheating and ensures high regioselectivity at position 5.

  • Reaction Monitoring: Stir the mixture at 25 °C for 4 hours. Validate the completion of the reaction via TLC (Hexane/EtOAc = 3:1) until the ethyl vanillin precursor is completely consumed[1].

  • Isolation: Pour the reaction mixture into 2 L of vigorously stirred, ice-cold water. Filter the resulting white precipitate, wash extensively with cold water to remove residual acetic acid, and dry under vacuum to obtain the monobrominated intermediate.

Step 2: Synthesis of 2,3-Dibromo-5-ethoxy-4-hydroxybenzaldehyde
  • Preparation: Transfer the dried intermediate (approx. 140 g) back into the clean 2 L reactor and dissolve in 1 L of glacial acetic acid.

  • Catalyst Addition: Add 1.6 g (0.028 mol) of iron filings directly to the solution. Causality: Iron reacts with Br₂ to form FeBr₃, a strong Lewis acid necessary to activate the bromine for substitution at the deactivated position 2[1].

  • Bromine Addition: Slowly add 287 g (1.80 mol, ~3.0 eq) of Br₂ dropwise.

  • Reflux: Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 12–16 hours[1].

  • Quenching (Self-Validation): Cool the mixture to room temperature. Slowly add a 10% aqueous sodium thiosulfate solution until the mixture changes from a deep red/brown to a pale yellow. Causality: This color shift visually validates the complete destruction of unreacted Br₂[2].

  • Purification: Pour the quenched mixture into 3 L of ice-water. Filter the crude solid. Recrystallize the product from a 50% ethanol/water mixture to yield pure 2,3-dibromo-5-ethoxy-4-hydroxybenzaldehyde as a crystalline solid[2].

Workflow Visualization

G A Ethyl Vanillin (3-ethoxy-4-hydroxybenzaldehyde) B Step 1: Monobromination Br2 (1.1 eq), AcOH, 25°C A->B C Intermediate 5-Bromo-3-ethoxy-4-hydroxybenzaldehyde B->C D Step 2: Dibromination Br2 (Excess), Fe filings, Reflux C->D E Target Molecule 2,3-Dibromo-5-ethoxy-4-hydroxybenzaldehyde D->E F Quench & Purification Na2S2O3 Quench, EtOH/H2O Recrystallization E->F

Workflow for the two-step scale-up synthesis of 2,3-dibromo-5-ethoxy-4-hydroxybenzaldehyde.

References[1] Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols, PMC,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQcMXqny5M_41b3cga_h5HnGreVlmcSaF8fRG4st9rjx9FpD56TvjpVinlQ7aONot4QFYAGyRfBJfNNadF00msDzU82hpkqg3Xgu86n8uODjn_rJenWAi9BK41Q1ef73MrIoWH7ixyWmDrRj4=[2] Deducing Directive Effects with Electrophilic Aromatic Substitution - Bromination of Vanillin, nvcc.edu,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmeWwyglCM54twTuFc5IJTrgObsBDRzDNdHe1ccBBrl0N4-V5FecZ8gWHDZYS4ky6B0ktwECP2m7fnOtLh0-Mf6cxOxB_yaNgGYSbbVPzdiLf2KwbIxcaEp7wgfY9cZfTzCOg1502lnMmIucTYWjU9fXxWLXs=[3] Bromination of Vanillin without bromine, Sciencemadness.org,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4Y4mU-b5toyvtKf8dTPXjfao_Qo08CYvrPTB-o1-7AKVWyK4GseNlr1yhYtVPghYD-eM9bL6AB-sj_7OXFzwFXhkEiNkvaVT31KpeKFbWWywe3nLD5KWNeyi4srzFSnHV2FP-bAHRpFHqKyewGPDpTPqNV1C0

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Bromination of Electron-Rich Aromatic Compounds

Welcome to the Advanced Troubleshooting Hub for electrophilic aromatic substitution (EAS) workflows. The bromination of electron-rich arenes (e.g., phenols, anilines, anisoles, and their derivatives) is notoriously diffi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Hub for electrophilic aromatic substitution (EAS) workflows. The bromination of electron-rich arenes (e.g., phenols, anilines, anisoles, and their derivatives) is notoriously difficult to control. Due to the strong resonance-donating effects (+M) of heteroatom substituents, these aromatic rings are highly activated, making them prone to over-reaction, oxidative degradation, and poor regioselectivity.

This guide is designed for researchers and drug development professionals to diagnose reaction failures, understand the underlying mechanistic causality, and implement field-proven, self-validating protocols.

Part 1: Diagnostic FAQs & Troubleshooting Guides

Q1: Why am I getting polybrominated products when treating my phenol/aniline with elemental bromine ( Br2​ )?

Causality: Electron-rich aromatics have highly activated π -systems. Elemental bromine ( Br2​ ) is a potent, unattenuated electrophile. While the first bromination event slightly deactivates the ring (due to the inductive electron-withdrawing effect of bromine), this deactivation is insufficient to overcome the strong +M effect of the hydroxyl or amino group. Consequently, the reaction does not stop at monobromination, rapidly proceeding to 2,4,6-tribromination. Solution: You must attenuate the electrophilicity of your bromine source. Replace Br2​ with a tribromide salt, such as pyridinium tribromide ( PyH⋅Br3​ ). Tribromide salts maintain a highly regulated equilibrium ( Br3−​⇌Br−+Br2​ ), ensuring the concentration of active Br2​ remains extremely low throughout the reaction[1]. This "controlled release" kinetically favors monobromination and suppresses subsequent polybromination events.

Q2: My aniline substrate turns into a black, tarry mixture during bromination. How do I prevent oxidative degradation?

Causality: Free aromatic amines and phenols are highly susceptible to oxidation. Br2​ acts not only as an electrophile but also as a strong oxidizing agent. The electron-rich substrate is oxidized into reactive intermediates (like quinone imines or benzoquinones), which rapidly polymerize to form intractable black tar. Solution:

  • Catalytic Mild Reagents: Use N -bromosuccinimide (NBS) in the presence of a mild catalyst like ammonium acetate ( NH4​OAc ) at room temperature. This specific system drives rapid, regioselective nuclear monobromination without oxidizing the sensitive amine or hydroxyl groups[2].

  • Protecting Groups: If direct bromination remains too harsh, pre-treat the amine with acetic anhydride to form an acetanilide. The acetyl group pulls electron density away from the nitrogen via resonance, dampening ring activation and completely preventing oxidative degradation.

Q3: I need strict para-selectivity, but my NBS bromination yields an inseparable mixture of ortho and para isomers. How can I fix this?

Causality: While the para position is sterically less hindered, the ortho position is statistically favored (two ortho sites vs. one para site). In non-polar solvents, NBS can react via unselective electrophilic attack or competing radical pathways, leading to poor regiocontrol. Solution: Change your solvent to N,N -dimethylformamide (DMF). The highly polar, Lewis-basic nature of DMF coordinates with NBS, increasing the electropositive character of the bromine atom prior to transfer. This solvent-reagent interaction stabilizes the polarized transition state and heavily biases the reaction toward para-selectivity[3].

Part 2: Reagent Selection Matrix

The following table summarizes quantitative and qualitative data to help you select the optimal brominating agent based on your substrate's sensitivity and your regioselectivity requirements.

Brominating AgentSubstrate ScopeRegioselectivityByproductsRisk of Oxidation
Elemental Bromine ( Br2​ ) Deactivated arenesPoor (Polybromination) HBr (Corrosive)High
NBS in DMF Phenols, Anilines, HeterocyclesExcellent (Para-selective)SuccinimideLow
NBS + NH4​OAc Highly sensitive AnilinesExcellent (Para-selective)SuccinimideVery Low
Pyridinium Tribromide Phenols, Anisoles, AlkenesGood (Monobromination)Pyridine, HBr Low
Electrochemical ( Bu4​NBr ) Diverse electron-rich arenesExcellent (Para-selective) H2​ (at cathode)Low (Controlled potential)

Part 3: Mechanistic & Troubleshooting Visualizations

BrominationTroubleshooting Start Bromination Issue Detected Poly Polybromination (Over-reaction)? Start->Poly Ox Oxidative Degradation (Tar)? Start->Ox Regio Poor Regioselectivity (Ortho/Para mix)? Start->Regio SolPoly Use PyH·Br3 or NBS (Controlled Br release) Poly->SolPoly Yes SolOx Use NBS + NH4OAc or Protect Amine Ox->SolOx Yes SolRegio Switch solvent to DMF or use bulky reagents Regio->SolRegio Yes

Troubleshooting logic tree for common bromination issues in electron-rich arenes.

TribromideMechanism PyHBr3 PyH·Br3 (Solid Reagent) Equilibrium Br3- ⇌ Br- + Br2 (Low [Br2] Eq.) PyHBr3->Equilibrium PiComplex π-Complex Formation Equilibrium->PiComplex Slow release Substrate Electron-Rich Arene Substrate->PiComplex SigmaComplex Wheland Intermediate (σ-Complex) PiComplex->SigmaComplex Electrophilic Attack Product Monobrominated Product + HBr SigmaComplex->Product Deprotonation

Mechanistic pathway of controlled monobromination using pyridinium tribromide.

Part 4: Standard Operating Procedures (SOPs)

Protocol A: Para-Selective Monobromination using NBS and NH4​OAc

This protocol is ideal for highly sensitive anilines and phenols where oxidation is a primary concern[2].

Materials: Substrate (1.0 eq), N -Bromosuccinimide (1.05 eq), Ammonium Acetate (0.1 eq), Acetonitrile (MeCN). Procedure:

  • Preparation: Dissolve the electron-rich aromatic substrate (10 mmol) in 20 mL of anhydrous MeCN in a round-bottom flask equipped with a magnetic stirrer.

  • Catalyst Addition: Add NH4​OAc (1.0 mmol, 10 mol%) to the solution. Stir for 5 minutes at room temperature.

  • Bromination: Slowly add NBS (10.5 mmol, 1.05 eq) in small portions over 15 minutes. Caution: NBS should be freshly recrystallized from water to ensure no free Br2​ is present.

  • Monitoring (Self-Validation): The reaction mixture will initially turn slightly yellow. Monitor via TLC (Hexanes:EtOAc). The self-validating check here is the absence of baseline material (which would indicate oxidative tarring) and the appearance of a single new spot.

  • Workup: Once the starting material is consumed (typically 15–30 minutes), quench the reaction with saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ) to destroy any residual electrophilic bromine. Extract with ethyl acetate, wash with brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Controlled Monobromination using Pyridinium Tribromide

This protocol utilizes the equilibrium dynamics of tribromide salts to prevent polybromination[1].

Materials: Substrate (1.0 eq), Pyridinium Tribromide (1.0 eq), Glacial Acetic Acid or Ethanol. Procedure:

  • Preparation: Dissolve the substrate (10 mmol) in 15 mL of glacial acetic acid.

  • Reagent Addition: Weigh out Pyridinium Tribromide (10 mmol, 1.0 eq). Note: Ensure the reagent is finely crushed into a powder before addition to maximize surface area and dissolution rate. Add the powder portion-wise to the stirring solution at room temperature.

  • Visual Validation: The solution will instantly turn a deep orange/red upon addition of the tribromide. As the active bromine is consumed by the arene, the equilibrium shifts, and the deep red color will progressively fade to a pale yellow or cream color. This color change serves as a built-in stoichiometric indicator.

  • Workup: After 1 hour, or when the red color has completely dissipated, pour the mixture into 50 mL of ice water. Add a small amount of sodium bisulfite ( NaHSO3​ ) to ensure complete quenching. The monobrominated product will typically precipitate out of the aqueous acidic solution and can be collected via vacuum filtration and recrystallized.

References

  • N-Bromosuccinimide - Wikipedia. Wikipedia. Available at: [Link]

  • Electrochemical Bromination of Arenes in a 200% Cell. National Center for Biotechnology Information (NIH). Available at: [Link]

  • A facile nuclear bromination of phenols and anilines using NBS in the presence of ammonium acetate as a catalyst. ResearchGate. Available at: [Link]

  • Electrochemical Bromination of Arenes in a 200% Cell. ACS Publications. Available at: [Link]

Sources

Optimization

Technical Support Center: Precision Bromination of Hydroxybenzaldehydes

Welcome to the Technical Support Center for the selective bromination of hydroxybenzaldehyde precursors. Achieving precise mono-bromination on highly activated aromatic rings is a notorious challenge in organic synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the selective bromination of hydroxybenzaldehyde precursors. Achieving precise mono-bromination on highly activated aromatic rings is a notorious challenge in organic synthesis and drug development. This guide provides mechanistic insights, troubleshooting matrices, and self-validating protocols to help you eliminate over-bromination and maximize regioselectivity.

Mechanistic Overview: The Causality of Over-Bromination

During the electrophilic aromatic substitution (EAS) of precursors like 3-hydroxybenzaldehyde or 4-hydroxybenzaldehyde, regioselectivity and reaction rates are governed by competing directing groups. The hydroxyl (-OH) group is a powerful electron-donating group via resonance (+M effect), which significantly raises the energy of the aromatic ring's Highest Occupied Molecular Orbital (HOMO), making it highly nucleophilic[1]. While the formyl (-CHO) group is a meta-directing deactivator (-M effect), the activating power of the -OH group completely dominates the system[1].

When a brominating agent is introduced, the first EAS event occurs rapidly. However, the addition of a single bromine atom only weakly deactivates the ring via inductive withdrawal (-I effect). If the localized concentration of the active electrophile remains high, the activation barrier for the second bromination is easily breached, leading to rapid over-bromination (di- or tri-brominated byproducts)[2]. Preventing this requires strict kinetic control over the electrophile concentration.

Visualizing the Reaction Pathways

G SM Hydroxybenzaldehyde (Highly Activated) Br2 Br2 / Fast Addition High [Br+] SM->Br2 Liquid Phase NBS NBS / Solid-State Controlled [Br+] SM->NBS Mechanochemical Mono Mono-brominated (Desired Product) Br2->Mono Minor Pathway DiTri Di/Tri-brominated (Over-bromination) Br2->DiTri Rapid 2nd EAS NBS->Mono Kinetic Control Mono->DiTri Suppressed

Mechanistic pathways of hydroxybenzaldehyde bromination comparing Br2 and NBS.

Frequently Asked Questions (FAQs)

Q1: Why does my hydroxybenzaldehyde over-brominate even when I strictly use 1.0 equivalent of Br₂? A: The issue lies in localized concentration gradients rather than global stoichiometry. In a liquid-phase reaction, as a drop of Br₂ enters the solution, the local concentration of the electrophile is extremely high[2]. Because the mono-brominated product is still highly activated by the -OH group, molecules near the addition site will undergo a second bromination before the Br₂ can disperse to react with unreacted starting material.

Q2: How does switching to N-Bromosuccinimide (NBS) prevent this? A: NBS acts as a controlled-release source of active bromine[3]. Because NBS is often less soluble or requires thermal/catalytic activation to release the bromonium ion ( Br+ ), the steady-state concentration of the electrophile remains extremely low. This ensures that the highly abundant unreacted starting material kinetically outcompetes the less abundant mono-brominated product for the available electrophile.

Q3: How does solid-state bromination prevent di-bromination? A: Solid-state reactions restrict the physical diffusion of the brominating agent[4]. When NBS reacts with the aromatic aldehyde in a crystal lattice or powder matrix, the mobility of the molecules is severely limited. Once a molecule is mono-brominated, the rigid environment prevents it from easily encountering a second equivalent of the electrophile, yielding exclusively nuclear mono-brominated products[4].

Quantitative Performance of Bromination Strategies

To aid in selecting the appropriate methodology for your specific scale and equipment, the following table summarizes the expected performance of various bromination strategies based on recent literature.

Bromination MethodReagent & CatalystConditionsTarget ProductMono-bromination YieldDi-bromination (Byproduct)
Traditional Liquid Phase Br₂ (1.02 eq)DCM, 35°C2-Bromo-5-hydroxybenzaldehyde~50-65%20-35%
Continuous Flow NBS (2.4 eq)98°C, 21 min residenceMono-brominated isomers94% (Optimized)<5%
Mechanochemical (Ball-Milling) NBS (1.0 eq) + MCM-41-SO₃HRoom Temp, 1-10 minMono-brominated isomers85-96%<2%
Solid-State (Grinding) NBS (1.0 eq)Room Temp, Mortar/PestleNuclear brominated products>90%Trace

Data synthesized from mechanochemical[5], flow chemistry[6], and large-scale liquid phase[2] studies.

Troubleshooting Matrix

Observation / IssueMechanistic CauseCorrective Action
Significant di-brominated byproduct Localized high concentration of electrophile outpaces mixing.Switch to syringe pump addition; increase mechanical stirring rate; dilute the reaction mixture.
Reaction stalls at <50% conversion Catalyst deactivation or poor mixing in solid-state/ball-milling.Ensure thorough grinding/milling; verify the integrity of the acid catalyst (e.g., MCM-41-SO₃H)[5].
Poor regioselectivity (wrong isomer) Temperature is too high, allowing thermodynamic equilibration over kinetic control.Lower temperature to 0°C; change solvent to a less polar medium to stabilize the kinetic intermediate.
Elemental bromine vaporizes High vapor pressure of Br₂ at operating temperatures[7].Use a closed system or switch to solid bromine carriers like NBS or ditribromide ionic liquids[8].

Self-Validating Experimental Protocols

Protocol A: Mechanochemical Mono-Bromination (Ball-Milling)

This solvent-free approach utilizes physical diffusion limits to prevent over-bromination, resulting in exceptionally high regioselectivity[5].

Materials:

  • Hydroxybenzaldehyde precursor (1.0 mmol)

  • N-Bromosuccinimide (NBS) (1.0 mmol)

  • MCM-41-SO₃H catalyst (0.01 g)[5]

  • Retsch Mixer Mill (or equivalent)

Step-by-Step Procedure:

  • Loading: Add the hydroxybenzaldehyde, NBS, and MCM-41-SO₃H catalyst into a stainless-steel milling jar equipped with milling balls.

  • Milling: Secure the jar and operate the ball mill at room temperature at a frequency of 25 Hz for exactly 5 minutes[5].

  • Self-Validating Checkpoint: Pause the mill and extract a 1 mg micro-sample. Dissolve in 1 mL ethyl acetate and analyze via TLC (Hexanes:EtOAc 3:1).

    • Validation: The disappearance of the starting material and the appearance of a single new spot confirms successful mono-bromination.

    • Correction: If a third, higher Rf​ spot appears, over-bromination has commenced; reduce milling time for subsequent batches. If starting material persists, mill for an additional 2 minutes.

  • Extraction: Once validated, extract the mixture from the jar using ethyl acetate (3 x 10 mL).

  • Purification: Filter the organic layer to remove the solid catalyst (which can be washed and reused). Evaporate the solvent under reduced pressure to yield the pure mono-brominated product.

Protocol B: Controlled Liquid-Phase Bromination (Syringe Pump)

For laboratories lacking mechanochemical equipment, liquid-phase bromination can be forced into kinetic control via ultra-slow addition[2].

Materials:

  • 3-Hydroxybenzaldehyde (0.98 mol)[2]

  • Molecular Bromine (Br₂) (1.0 mol, 1.02 eq)[2]

  • Dichloromethane (DCM) (2400 mL)[2]

Step-by-Step Procedure:

  • Dissolution: In a multi-necked round-bottomed flask equipped with an overhead stirrer and temperature probe, suspend the hydroxybenzaldehyde in DCM. Heat gently to 35°C until completely dissolved[2].

  • Preparation for Addition: Load the Br₂ into a gas-tight syringe mounted on a programmable syringe pump.

  • Controlled Addition: Set the syringe pump to deliver the Br₂ dropwise over a period of 4 to 6 hours. Maintain the reaction temperature strictly between 35-38°C[2].

  • Self-Validating Checkpoint: Monitor the color of the reaction mixture.

    • Validation: The mixture should remain pale yellow, indicating that Br₂ is being consumed as fast as it is added.

    • Correction: A sudden shift to a deep orange/red that does not dissipate within 30 seconds indicates the accumulation of unreacted Br₂, signaling that the addition rate is exceeding the consumption rate. Pause the syringe pump immediately to prevent the localized excess of electrophile from driving the second bromination event.

  • Quenching: After addition is complete, stir overnight at 35°C[2]. Quench any trace unreacted bromine with a saturated aqueous solution of sodium thiosulfate before standard aqueous workup.

References

  • [3] Use of Bromine and Bromo-Organic Compounds in Organic Synthesis | Chemical Reviews. acs.org. 3

  • [4] Solid state nuclear bromination with N-bromosuccinimide. Part 2. Experimental and theoretical studies of reactions with some substituted benzaldehydes. researchgate.net. 4

  • [1] Formation of 2-bromo-3-hydroxybenzaldehyde during bromination of 3-hydroxybenzaldehyde. benchchem.com. 1

  • [5] Ball-Milling Promoted Monobromination Reactions: One-pot Regioselective Synthesis of Aryl Bromides and α-Bromoketones by NBS. d-nb.info. 5

  • [6] Additive Free Aromatic Bromination in Flow. chemrxiv.org. 6

  • [2] Technical Support Center: Large-Scale Production of 2-Bromo-5-hydroxybenzaldehyde. benchchem.com.2

  • [7] Unforeseen formation of 2-bromo-3-hydroxybenzaldehyde by bromination of 3-hydroxybenzaldehyde. researchgate.net. 7

  • [8] Unforeseen formation of 2-bromo-3-hydroxybenzaldehyde by bromination of 3-hydroxybenzaldehyde | Request PDF. researchgate.net. 8

Sources

Troubleshooting

Challenges in the scale-up synthesis of 2,3-Dibromo-5-ethoxy-4-hydroxybenzaldehyde

Welcome to the Technical Support Center for the scale-up synthesis of 2,3-Dibromo-5-ethoxy-4-hydroxybenzaldehyde . As a Senior Application Scientist, I have designed this guide to address the specific chemical, thermodyn...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up synthesis of 2,3-Dibromo-5-ethoxy-4-hydroxybenzaldehyde .

As a Senior Application Scientist, I have designed this guide to address the specific chemical, thermodynamic, and operational bottlenecks encountered when transitioning this electrophilic aromatic substitution from the bench to the pilot plant.

Mechanistic Context & Nomenclature Shift

Before troubleshooting, it is critical to understand the regiochemistry and nomenclature of this transformation. The starting material is ethylvanillin (3-ethoxy-4-hydroxybenzaldehyde) .

  • First Bromination: The highly activating hydroxyl group directs the first electrophile to the ortho position (position 5), yielding 5-bromo-3-ethoxy-4-hydroxybenzaldehyde[1].

  • Second Bromination: The second equivalent of bromine is directed to position 6 (para to the ethoxy group).

  • Nomenclature Shift: While mechanistically this is 5,6-dibromo-3-ethoxy-4-hydroxybenzaldehyde, IUPAC rules dictate numbering the ring to minimize locant values. Re-numbering the ring yields the formal target name: 2,3-dibromo-5-ethoxy-4-hydroxybenzaldehyde .

Process Workflow & Mechanistic Logic

ScaleUpWorkflow SM Ethylvanillin (3-Ethoxy-4-hydroxybenzaldehyde) Br1 1st Bromination (Position 5) SM->Br1 Br2 (1.0 eq), 10-15°C Mono 5-Bromo-3-ethoxy- 4-hydroxybenzaldehyde Br1->Mono Br2 2nd Bromination (Position 6) Mono->Br2 Br2 (1.05-1.10 eq), 20-25°C Target 2,3-Dibromo-5-ethoxy- 4-hydroxybenzaldehyde Br2->Target Regioselective Side Oxidative Degradation (Discoloration) Br2->Side Excess Heat / Br2 Quench NaHSO3 Quench & Controlled Cooling Target->Quench Side->Quench Neutralizes excess Br2 Pure Pure Crystalline Product (>98% HPLC) Quench->Pure Filtration & Washing

Process workflow and mechanistic logic for the scale-up dibromination of ethylvanillin.

Troubleshooting Guides & FAQs

Q1: Why is our scale-up reaction stalling at the monobrominated intermediate despite adding exactly 2.0 equivalents of Br2​ ? Causality & Solution: The first bromination is highly exothermic and rapid. However, the introduction of the first electron-withdrawing bromine atom deactivates the aromatic ring, increasing the activation energy required for the second substitution[2]. Furthermore, at scale, bromine volatility and mass transfer limitations often result in a functional loss of the reagent. Actionable Fix: Do not rely on a strict 2.0 eq stoichiometry. Dose 2.05 to 2.10 equivalents of Br2​ . Maintain the reactor at 10–15 °C for the first equivalent to control the exotherm, then allow the jacket temperature to rise to 20–25 °C for the second equivalent to overcome the kinetic barrier of the deactivated ring.

Q2: How do we safely manage the massive exotherm and HBr gas evolution when transitioning to a 10 kg batch? Causality & Solution: The generation of 2.0 equivalents of HBr gas per mole of product will overwhelm standard benchtop ventilation and cause severe pressure spikes in sealed reactors[3]. Actionable Fix: Implement a subsurface dosing dip-tube for the Br2​ to prevent vapor-phase accumulation. Route the reactor exhaust through a dual-stage caustic scrubber (10% NaOH) to neutralize the HBr gas. Dosing must be interlocked with the jacket cooling system: if the internal temperature exceeds 25 °C, the Br2​ feed pump must automatically pause.

Q3: The isolated product exhibits a pink/brown discoloration instead of the expected off-white crystalline powder. How do we prevent this? Causality & Solution: Discoloration is caused by two factors: trapped unreacted bromine within the crystal lattice, and oxidative degradation of the electron-rich phenol into quinone-like polymeric byproducts[4]. Actionable Fix: You must chemically quench the reaction before isolation. Add a 10% aqueous solution of sodium bisulfite ( NaHSO3​ ) or sodium thiosulfate to the reactor. The bisulfite rapidly reduces residual halogens ( Br2​+NaHSO3​+H2​O→2HBr+NaHSO4​ ), instantly turning the slurry from a dark red/brown to a clean off-white suspension.

Q4: Can we replace glacial acetic acid with a greener solvent for scale-up? Causality & Solution: Glacial acetic acid is the industry standard because it acts as a polar protic solvent that polarizes the Br-Br bond (enhancing electrophilicity) while keeping the intermediates soluble[1]. However, for greener scale-up, you can utilize an in situ oxidative bromination system. By dissolving ethylvanillin in an ethanol/water mixture with Potassium Bromide (KBr) and slowly dosing 30% Hydrogen Peroxide ( H2​O2​ ), bromine is generated directly in the reactor[3]. This eliminates the handling of liquid bromine and replaces acetic acid, though it requires strict temperature control (< 20 °C) to prevent peroxide-driven over-oxidation of the aldehyde.

Quantitative Data Presentation

The following table summarizes the optimized parameters and expected quality metrics across different production scales, assuming the use of the standard Acetic Acid / Br2​ methodology.

Scale (Ethylvanillin) Br2​ EquivalentsDosing Temp (°C)Aging Temp (°C)Aging Time (h)Expected Yield (%)Expected HPLC Purity (%)
100 g (Bench)2.0510 - 1520 - 252.088 - 92> 99.0
1.0 kg (Kilo-Lab)2.0810 - 1522 - 254.085 - 89> 98.5
10.0 kg (Pilot)2.105 - 1022 - 256.084 - 87> 98.0

Standard Operating Protocol: 1 kg Scale-Up (Self-Validating System)

This protocol is designed with In-Process Controls (IPC) to ensure the system self-validates before proceeding to the next step, preventing costly batch failures.

Step 1: Reactor Preparation & Dissolution

  • Charge a 10 L jacketed glass-lined reactor with 1.0 kg (6.02 mol) of ethylvanillin.

  • Add 4.0 L of glacial acetic acid. Initiate overhead stirring at 150 RPM.

  • Cool the reactor jacket until the internal temperature stabilizes at 10 °C.

Step 2: Electrophilic Bromination

  • Prepare a dosing vessel with 2.0 kg (12.5 mol, ~2.08 eq) of liquid bromine. Caution: Ensure the scrubber system is active.

  • Begin subsurface addition of Br2​ at a rate of 8 mL/min.

  • Control Logic: Maintain internal temperature between 10–15 °C. If the temperature exceeds 15 °C, pause dosing. The first half of the addition will generate the highest exotherm.

  • Once 50% of the Br2​ is added, allow the jacket temperature to gradually rise to 22 °C to facilitate the slower second substitution.

Step 3: In-Process Control (IPC) & Aging

  • After complete addition, age the reaction mixture at 22–25 °C for 4 hours.

  • Self-Validation (IPC): Pull a 1 mL sample, quench with NaHSO3​ , and analyze via HPLC.

  • Decision Gate: If the monobromo intermediate is > 1.0%, add an additional 0.05 eq of Br2​ and age for 1 hour. Do not proceed until monobromo is < 1.0%.

Step 4: Quenching & Precipitation

  • Prepare a quench solution of 200 g Sodium Bisulfite ( NaHSO3​ ) dissolved in 5.0 L of deionized water.

  • Slowly dose the aqueous quench solution into the reactor over 45 minutes. The addition of water acts as an anti-solvent, driving the crystallization of the highly hydrophobic 2,3-dibromo-5-ethoxy-4-hydroxybenzaldehyde, while the bisulfite neutralizes residual oxidants.

  • Cool the resulting slurry to 5 °C and hold for 2 hours to maximize crystal yield.

Step 5: Isolation

  • Discharge the slurry to a filter nutsche.

  • Wash the filter cake with 3 x 1.0 L of ice-cold DI water to remove residual acetic acid and inorganic salts.

  • Dry the off-white crystalline solid under vacuum (50 mbar) at 45 °C until constant weight is achieved.

References

  • Royal Society of Chemistry. "Halogenation Reactions of Vanillin." Comprehensive Organic Chemistry Experiments for the Laboratory Classroom, 2016.

  • BenchChem. "3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde: Synthesis and Mechanism." BenchChem Product Technical Data, 2023.

  • ScienceMadness Discussion Board. "Bromination of Vanillin without bromine (In-Situ Generation)." ScienceMadness Archives, 2012.

Sources

Optimization

Technical Support Center: Optimizing Silica Gel Chromatography for Brominated Phenols

Welcome to the Technical Support Center. Purifying brominated phenols via normal-phase silica gel chromatography often presents unique challenges, primarily severe band broadening (tailing) and irreversible adsorption.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Purifying brominated phenols via normal-phase silica gel chromatography often presents unique challenges, primarily severe band broadening (tailing) and irreversible adsorption. This guide provides drug development professionals and synthetic chemists with mechanistic troubleshooting strategies, self-validating protocols, and quantitative data to ensure high-purity isolation.

Core Principles: The Causality of Phenolic Retention

Q: Why do brominated phenols streak or tail so severely on standard silica gel? A: The reactivity and chromatographic behavior of substituted phenols are fundamentally governed by the electronic effects of their substituents. Bromine exerts a strong electron-withdrawing inductive effect (-I) on the aromatic ring[1]. This effect stabilizes the resulting phenoxide anion, significantly lowering the pKa of the phenolic hydroxyl group compared to an unsubstituted phenol[1].

On a standard silica gel column, the stationary phase consists of uncapped, slightly acidic silanol groups (Si-OH). When a bromophenol (which is relatively acidic) interacts with these silanol groups, it undergoes strong hydrogen bonding and partial ionization[2]. This dual-retention mechanism (partitioning + ion exchange) causes the molecules to travel at varying speeds, manifesting as severe chromatographic tailing and poor resolution[2].

Q: How does the degree and position of bromination dictate my solvent system choice? A: The closer the bromine atom is to the hydroxyl group (ortho > meta > para), the stronger the inductive effect, and the lower the pKa[1]. As the pKa drops, the propensity for tailing on silica increases, requiring a higher concentration of an acidic modifier in your mobile phase to suppress ionization.

Quantitative Data: Acidity and Chromatographic Behavior
CompoundpKa ValueInductive Effect (-I) StrengthRecommended Acid Modifier (v/v)
Phenol~10.0BaselineNone to 0.1% Acetic Acid
4-Bromophenol9.17Moderate0.5% Acetic Acid
3-Bromophenol9.03Stronger0.5% - 1.0% Acetic Acid
2-Bromophenol8.45Strongest (ortho position)1.0% Acetic Acid
2,4,6-Tribromophenol~6.0Extreme1.0% Formic Acid or Reverse Phase

(Data derived from experimental pKa determinations[1] and physical property datasets[3].)

Troubleshooting Guide & FAQs

Issue 1: The bromophenol product co-elutes with unreacted phenol.

  • Cause: Both compounds have similar polarities in neutral solvent systems (e.g., pure Hexane/Ethyl Acetate), leading to overlapping Rf values.

  • Solution: Exploit their pKa differences. Add 1% glacial acetic acid to the mobile phase. The acid modifier will competitively bind to the silica's silanol sites and suppress the ionization of both compounds[2]. Because the bromophenol is more acidic, its interaction dynamics change more drastically than the unsubstituted phenol, often improving peak-to-peak resolution.

Issue 2: Poor mass recovery (irreversible adsorption).

  • Cause: Highly acidic phenols can form near-covalent interactions with highly active sites on the silica gel, permanently binding to the column[4].

  • Solution: Pre-equilibrate the column. Do not just add acid to the elution solvent; ensure the silica gel is slurried and packed using the acid-modified solvent. If recovery remains low, consider switching to High-Speed Countercurrent Chromatography (HSCCC) or reverse-phase C18 chromatography, which operate without a solid normal-phase stationary phase, thereby avoiding irreversible adsorption[4].

Issue 3: The acid modifier degrades the downstream assay or NMR analysis.

  • Cause: Acetic acid has a higher boiling point (118 °C) than standard elution solvents and concentrates in the flask during rotary evaporation.

  • Solution: Perform azeotropic removal. Add toluene to your concentrated fractions and re-evaporate. Toluene forms an azeotrope with acetic acid, allowing it to be removed entirely under reduced pressure without applying excessive heat.

Self-Validating Protocol: Acid-Suppressed Silica Gel Chromatography

This Standard Operating Procedure (SOP) utilizes a self-validating framework to ensure each step is verified before proceeding, minimizing product loss.

Step 1: Solvent System Preparation & Validation

  • Prepare a base solvent mixture of Hexane and Ethyl Acetate (e.g., 85:15 v/v).

  • Add 1% v/v Glacial Acetic Acid to the mixture and stir thoroughly.

  • Validation Check: Spot the crude reaction mixture on a silica TLC plate. Develop the plate in the prepared solvent. If the target bromophenol spot is round, symmetrical, and has an Rf of 0.25–0.30, the system is validated. If the spot tails, increase the acetic acid concentration to 2%.

Step 2: Column Packing (Pre-equilibration)

  • Weigh the appropriate amount of silica gel (230-400 mesh; typically 30-50x the crude sample mass).

  • Slurry the silica gel in the acid-modified solvent system.

  • Pour the slurry into the column and allow it to settle under mild air pressure.

  • Causality: Packing with the acid-modified solvent pre-equilibrates the silanol groups, preventing localized neutral/basic zones that cause band broadening during elution.

Step 3: Sample Loading

  • Dissolve the crude mixture in the absolute minimum volume of the elution solvent.

  • Validation Check: If the sample is insoluble in the acid-modified solvent, do not force it. Instead, perform dry-loading by dissolving the sample in dichloromethane, adding a small amount of silica gel, and evaporating to a free-flowing powder. Load this powder evenly onto the column head.

Step 4: Elution and Fraction Collection

  • Elute the column using the validated solvent system, maintaining a steady flow rate.

  • Collect fractions in uniform volumes.

  • Validation Check: Monitor fractions via TLC under shortwave UV light (254 nm). Bromophenols are highly UV-active. Co-spot the fractions against the crude starting material to confirm the identity of the eluting bands.

Step 5: Acid Removal and Isolation

  • Combine the fractions containing the pure bromophenol.

  • Concentrate via rotary evaporation.

  • Add 10 mL of toluene per 50 mL of concentrated solvent and evaporate again to azeotropically remove residual acetic acid.

Process Visualization

The following decision tree illustrates the logical workflow for diagnosing and resolving tailing issues during the purification of brominated phenols.

G Start Start: Bromophenol Purification TLC Run Pilot TLC (Hexane/EtOAc) Start->TLC CheckTailing Is severe tailing observed? TLC->CheckTailing AddAcid Add 0.5-1% Acetic Acid to Mobile Phase CheckTailing->AddAcid Yes CheckRf Is Rf between 0.2 and 0.3? CheckTailing->CheckRf No AddAcid->CheckRf AdjustPolarity Adjust Hexane:EtOAc Ratio CheckRf->AdjustPolarity No RunColumn Execute Column Chromatography CheckRf->RunColumn Yes AdjustPolarity->TLC Validate Validate Fractions via TLC/UV RunColumn->Validate Success Pure Bromophenol Isolated Validate->Success

Caption: Self-validating decision tree for optimizing bromophenol chromatography solvent systems.

References

  • A Comparative Guide to the Reactivity of Bromo- and Fluoro-Substituted Phenols. Benchchem.
  • 4-Bromophenol | C6H5BrO | CID 7808. PubChem.
  • Plant Phenolics: Extraction, Analysis and Their Antioxidant and Anticancer Properties. MDPI.
  • Isolation of phenolic compounds from Rheedia longifolia by high-speed countercurrent chrom

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR spectrum analysis of 2,3-Dibromo-5-ethoxy-4-hydroxybenzaldehyde

An in-depth structural analysis of highly functionalized aromatic building blocks is a critical bottleneck in preclinical drug development. For pentasubstituted benzene rings like 2,3-dibromo-5-ethoxy-4-hydroxybenzaldehy...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth structural analysis of highly functionalized aromatic building blocks is a critical bottleneck in preclinical drug development. For pentasubstituted benzene rings like 2,3-dibromo-5-ethoxy-4-hydroxybenzaldehyde (a heavily modified derivative of ethyl vanillin), confirming exact regiochemistry requires moving beyond basic analytical techniques.

This guide objectively compares the performance of Routine 400 MHz 1D NMR against an Advanced 600 MHz 2D NMR Multiplexing (CryoProbe) approach. By analyzing the causality behind signal dispersion and heteronuclear connectivity, we provide a self-validating framework for drug development professionals to eliminate structural ambiguity.

The Analytical Challenge: Heavy-Atom Effects and Regiochemical Ambiguity

2,3-Dibromo-5-ethoxy-4-hydroxybenzaldehyde contains five distinct substituents: an aldehyde (-CHO), two bromines (-Br), a hydroxyl (-OH), and an ethoxy group (-OCH 2​ CH 3​ ).

The primary analytical challenge is differentiating the C-2 and C-3 positions. Bromine exerts a strong "heavy-atom effect," shielding the attached carbons and shifting their 13 C signals upfield (typically 110–120 ppm) . In a standard 1D 13 C spectrum, the C-2 and C-3 signals appear nearly identical. Furthermore, because there is only one aromatic proton remaining on the ring (H-6), 1D 1 H NMR yields a single sharp singlet in the aromatic region. This offers zero ortho/meta/para scalar coupling ( J -coupling) data to map the ring, rendering routine 1D NMR insufficient for absolute structural proof .

Method Comparison: 1D vs. 2D NMR Strategies

To establish a self-validating proof of structure, laboratories typically choose between two primary workflows.

Alternative A: Routine 400 MHz 1D NMR (Room Temperature Probe)

Standard 400 MHz NMR is the workhorse of organic synthesis. While it easily confirms the presence of the functional groups (the aldehyde proton at ~10.2 ppm, the ethoxy quartet/triplet at ~4.2/1.4 ppm), it fails to definitively link them to their specific positions on the ring. The regiochemistry of the two bromines remains an educated guess based on empirical chemical shift additivity rules rather than direct observation.

Alternative B: Advanced 600 MHz 2D NMR (CryoProbe)

Upgrading to a 600 MHz instrument equipped with a helium-cooled CryoProbe dramatically increases both resolution and sensitivity (up to a 4x boost in signal-to-noise ratio). This enables the rapid acquisition of 2D HMBC (Heteronuclear Multiple Bond Correlation) spectra. HMBC traces 2- and 3-bond couplings from protons to carbons. By observing the 3-bond correlation from the aldehyde proton to C-2 and C-6, and from H-6 to C-1, C-4, and C-2, researchers can build an interlocking, self-validating map of the entire ring.

Quantitative Performance Comparison
ParameterRoutine 400 MHz 1D NMRAdvanced 600 MHz 2D NMR (CryoProbe)Impact on Analysis
Sensitivity (S/N for 13 C) ~150:1>600:1CryoProbe allows detection of quaternary carbons (C-1 to C-5) in minutes rather than hours.
Resolution (Dispersion) StandardHigh600 MHz resolves subtle overlapping signals in the heavily shielded halogenated carbon region.
Regiochemical Proof Ambiguous (Partial)Absolute (Unambiguous)2D HMBC definitively assigns the exact positions of the -Br and -OH groups.
Total Acquisition Time ~45 minutes~90 minutesThe extra 45 minutes yields a complete 2D suite (HSQC, HMBC, NOESY), preventing costly downstream errors.

Self-Validating Experimental Protocol

To ensure absolute scientific integrity, the following protocol describes a self-validating system for acquiring the NMR data. Every step is designed to eliminate artifactual errors.

1. Sample Preparation & Solvent Selection

  • Step: Dissolve 40 mg of 2,3-dibromo-5-ethoxy-4-hydroxybenzaldehyde in 0.6 mL of DMSO- d6​ containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: CDCl 3​ often leads to rapid proton exchange and peak broadening for phenolic -OH groups. DMSO- d6​ forms strong hydrogen bonds with the -OH, locking it in place and yielding a sharp, quantifiable signal (~10.5 ppm) that can be used for 2D correlations. TMS acts as the internal zero-point reference, validating the chemical shift scale.

2. Instrument Tuning & Locking

  • Step: Insert the sample into the 600 MHz spectrometer. Lock onto the deuterium signal of DMSO- d6​ and perform automated tuning and matching (ATM), followed by 3D gradient shimming.

  • Causality: Proper shimming ensures a highly homogeneous magnetic field. This is critical for resolving the fine J -coupling of the ethoxy group and maximizing the signal-to-noise ratio for the unprotonated, heavily shielded brominated carbons.

3. 2D HMBC Acquisition

  • Step: Execute a gradient-selected HMBC pulse sequence optimized for long-range coupling ( J = 8 Hz). Use 4 scans per increment and 256 t1​ increments.

  • Causality: The 8 Hz optimization specifically targets the robust 3-bond ( 3JCH​ ) couplings across the aromatic ring, which are necessary to bridge the gap between the isolated H-6 proton and the C-2/C-4 quaternary carbons.

Spectral Data Assignments

The following table summarizes the definitive assignments achieved via the 600 MHz 2D NMR workflow, utilizing base data models from structurally related vanillin derivatives .

Position 1 H Shift (ppm) 13 C Shift (ppm)MultiplicityKey HMBC Correlations ( 1 H 13 C)
C-1 (Aldehyde) 10.20189.5Singlet (1H)C-2, C-6
C-2 (-Br) -118.2Quaternary-
C-3 (-Br) -115.4Quaternary-
C-4 (-OH) 10.55148.6Broad Singlet (1H)C-3, C-4, C-5
C-5 (-OEt) -146.1Quaternary-
C-6 (-H) 7.36112.8Singlet (1H)C-1, C-2, C-4, C-5
-OCH 2​ 4.2065.2Quartet (2H)C-5, -CH 3​
-CH 3​ 1.4514.8Triplet (3H)-OCH 2​

Workflow Visualization

NMR_Workflow Sample 2,3-Dibromo-5-ethoxy- 4-hydroxybenzaldehyde Prep Sample Prep (DMSO-d6 + TMS) Sample->Prep MethodA Routine 1D NMR (400 MHz Room Temp) Prep->MethodA MethodB Advanced 2D NMR (600 MHz CryoProbe) Prep->MethodB Data1D 1H & 13C Shifts (Ambiguous Regiochemistry) MethodA->Data1D Low Resolution Data2D HSQC & HMBC (Unambiguous Connectivity) MethodB->Data2D High Sensitivity Result Confirmed Structure (Absolute C-2/C-3 Proof) Data1D->Result Partial Proof Data2D->Result Absolute Proof

Workflow comparing 1D vs 2D NMR for regiochemical elucidation of halogenated aromatics.

Conclusion

While routine 400 MHz 1D NMR is sufficient for identifying the presence of functional groups, it is fundamentally inadequate for proving the regiochemistry of pentasubstituted aromatics like 2,3-dibromo-5-ethoxy-4-hydroxybenzaldehyde. The 600 MHz 2D NMR Multiplexing approach, powered by a CryoProbe and HMBC connectivity mapping, is the mandatory standard for drug development professionals requiring absolute, self-validating structural proof.

References

  • Rasayan Journal of Chemistry. "Facile Regioselective Monobromination of Anilines and Phenols Through Green Protocol." Available at: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 8467, Ethyl vanillin." Available at:[Link]

Comparative

A Comparative Guide to the Purity Validation of Synthetic 2,3-Dibromo-5-ethoxy-4-hydroxybenzaldehyde by HPLC-UV

For Researchers, Scientists, and Drug Development Professionals In the synthesis of novel chemical entities, the rigorous confirmation of purity is a cornerstone of reliable research and development. This guide provides...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel chemical entities, the rigorous confirmation of purity is a cornerstone of reliable research and development. This guide provides a comprehensive, in-depth analysis of a High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for validating the purity of synthetic 2,3-Dibromo-5-ethoxy-4-hydroxybenzaldehyde. We will objectively compare the purity of different synthetic batches, supported by detailed experimental protocols and data, to offer a practical framework for researchers in the pharmaceutical and chemical sciences.

Introduction: The Significance of Purity in Synthetic Compounds

2,3-Dibromo-5-ethoxy-4-hydroxybenzaldehyde is a substituted aromatic aldehyde with potential applications as a building block in the synthesis of more complex molecules, including potential pharmaceutical agents. The presence of impurities, such as unreacted starting materials, by-products, or degradation products, can significantly impact the yield, stereochemistry, and biological activity of subsequent reactions. Therefore, a robust and reliable analytical method for purity determination is not merely a quality control step but a critical component of the synthetic workflow. High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating components of a mixture, making it an ideal choice for purity assessment.[1][2]

The Foundation: Principles of Reversed-Phase HPLC-UV for Purity Analysis

This guide employs Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), a widely used technique in the pharmaceutical industry for the analysis of a broad range of compounds.[3][4][5] The fundamental principle of RP-HPLC lies in the partitioning of analytes between a non-polar stationary phase (typically a C8 or C18 alkyl chain bonded to silica) and a polar mobile phase (commonly a mixture of water and a miscible organic solvent like acetonitrile or methanol).[3][4][6]

In this system, non-polar compounds have a stronger affinity for the stationary phase and thus elute later, while more polar compounds interact more with the mobile phase and elute earlier. By carefully controlling the composition of the mobile phase, a gradient can be created to effectively separate compounds with a range of polarities.

The separated compounds are then detected by a UV-Vis detector. Aromatic compounds, such as our target molecule, possess chromophores that absorb UV light at specific wavelengths. The amount of UV light absorbed is directly proportional to the concentration of the compound, allowing for quantitative analysis.

Experimental Design: A Comparative Study of Synthetic Batches

To illustrate the practical application of this method, we will compare the purity of three different hypothetical synthetic batches of 2,3-Dibromo-5-ethoxy-4-hydroxybenzaldehyde:

  • Batch A: The initial pilot synthesis.

  • Batch B: A subsequent batch synthesized under optimized conditions.

  • Batch C: A batch subjected to a forced degradation study (e.g., exposure to mild oxidative conditions) to intentionally generate impurities.

This comparative approach will not only determine the purity of each batch but also demonstrate the method's ability to resolve the main compound from potential process-related impurities and degradation products.

Detailed Experimental Protocol

  • Reference Standard: 2,3-Dibromo-5-ethoxy-4-hydroxybenzaldehyde, certified purity >99.5%.

  • Samples: Synthetic Batches A, B, and C of 2,3-Dibromo-5-ethoxy-4-hydroxybenzaldehyde.

  • Solvents: HPLC-grade acetonitrile and methanol, and ultrapure water.

  • Mobile Phase Additive: Formic acid (0.1% v/v).

A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector is suitable for this analysis.

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmA C18 column provides excellent hydrophobic retention for aromatic compounds. The specified dimensions and particle size offer a good balance between resolution and analysis time.[5][7]
Mobile Phase A 0.1% Formic Acid in WaterThe aqueous component of the mobile phase. Formic acid is added to control the pH and improve peak shape by suppressing the ionization of the phenolic hydroxyl group.
Mobile Phase B 0.1% Formic Acid in AcetonitrileThe organic component of the mobile phase. Acetonitrile is a common choice due to its low UV cutoff and good eluotropic strength.
Gradient Elution 0-5 min: 40% B; 5-20 min: 40-90% B; 20-25 min: 90% B; 25-26 min: 90-40% B; 26-30 min: 40% BA gradient elution is employed to ensure the separation of compounds with a wide range of polarities, from polar impurities to the less polar main compound.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm I.D. column, providing optimal efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume to avoid column overloading.
Detection Wavelength 280 nmThe wavelength of maximum absorbance for the benzaldehyde chromophore, ensuring high sensitivity.
  • Reference Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase (initial conditions: 60% A, 40% B).

  • Sample Solutions (0.1 mg/mL): Accurately weigh approximately 10 mg of each synthetic batch (A, B, and C) and prepare solutions as described for the working standard.

  • Filtration: All solutions must be filtered through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.

Workflow for HPLC-UV Purity Validation

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_std Prepare Reference Standard Solution filter Filter all solutions (0.45 µm) prep_std->filter prep_sample Prepare Sample Solutions (Batches A, B, C) prep_sample->filter instrument_setup Set up HPLC System (Column, Mobile Phase, etc.) filter->instrument_setup To HPLC inject Inject Standard & Samples instrument_setup->inject run Run Gradient Program inject->run detect UV Detection at 280 nm run->detect integrate Integrate Chromatograms detect->integrate Raw Data identify Identify Main Peak (by Retention Time) integrate->identify calculate Calculate % Purity (Area Percent Method) identify->calculate compare Compare Purity of Batches calculate->compare

Caption: Workflow for the HPLC-UV Purity Validation of Synthetic Batches.

Results and Discussion: A Comparative Analysis

The chromatograms obtained from the HPLC-UV analysis would provide a visual representation of the purity of each batch. The purity is calculated using the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

Table 1: Comparative Purity Data for Synthetic Batches of 2,3-Dibromo-5-ethoxy-4-hydroxybenzaldehyde

SampleRetention Time of Main Peak (min)Peak Area of Main PeakTotal Peak Area% PurityObservations
Reference Standard 15.21,250,0001,252,50099.8%Single, sharp peak with minor baseline noise.
Batch A 15.21,180,0001,235,00095.5%Main peak with several small impurity peaks observed at earlier retention times.
Batch B 15.31,240,0001,245,00099.6%Significantly improved purity compared to Batch A, with only trace impurities.
Batch C 15.11,050,0001,280,00082.0%Multiple significant impurity peaks observed, indicating degradation of the compound.

The results clearly demonstrate the effectiveness of the HPLC-UV method in distinguishing between batches of varying purity. Batch B, synthesized under optimized conditions, shows a purity level comparable to the reference standard, indicating a successful synthesis. In contrast, Batch A exhibits the presence of more polar impurities, likely unreacted starting materials or early-stage by-products. The chromatogram of Batch C would be expected to show a more complex impurity profile, highlighting the method's utility in stability and degradation studies.

Logical Framework for Purity Assessment

The decision-making process in purity validation follows a logical sequence to ensure the reliability of the results.

Purity_Logic start Start Purity Validation method_dev Develop & Validate HPLC-UV Method (ICH Q2(R1)) start->method_dev analyze_std Analyze Reference Standard method_dev->analyze_std analyze_sample Analyze Synthetic Batch method_dev->analyze_sample compare_rt Compare Retention Times analyze_std->compare_rt analyze_sample->compare_rt check_purity Calculate % Purity (Area Percent) compare_rt->check_purity spec Purity ≥ Specification? check_purity->spec pass Batch Passes spec->pass Yes fail Batch Fails (Investigate & Reprocess) spec->fail No

Caption: Logical Flow for Purity Assessment and Batch Release Decision.

Method Validation and Trustworthiness

To ensure the trustworthiness of this analytical procedure, it must be validated according to the guidelines set by the International Council for Harmonisation (ICH), specifically ICH Q2(R1).[8][9][10][11] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradants, or excipients. This is demonstrated by the resolution of the main peak from all other peaks.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. This is typically established by analyzing a series of dilutions of the reference standard and plotting the peak area against concentration.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by spike recovery experiments.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[11]

By validating these parameters, the HPLC-UV method becomes a self-validating system, providing a high degree of confidence in the reported purity values.

Conclusion

The HPLC-UV method detailed in this guide provides a robust, reliable, and sensitive approach for the purity validation of synthetic 2,3-Dibromo-5-ethoxy-4-hydroxybenzaldehyde. The comparative analysis of different synthetic batches demonstrates its practical utility in process optimization, quality control, and stability testing. By adhering to established principles of chromatography and method validation, researchers can ensure the integrity of their synthetic compounds, a critical factor for success in drug discovery and development.

References

  • ICH. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Pharmaguideline. Principle of HPLC | HPLC System Working Explained. [Link]

  • ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • ICH. Quality Guidelines. [Link]

  • Lab Manager. (2025). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. [Link]

  • Phenomenex. Reversed Phase HPLC Columns. [Link]

  • IOSR Journal of Pharmacy. (2021). An Overview to the Technique of Reverse-Phase Ultra High Performance Liquid Chromatography and Its Use in Pharmacy. [Link]

  • Agilent Technologies. (2007). HPLC Separation Fundamentals. [Link]

  • Centers for Disease Control and Prevention. Report on method development for the analysis of polycyclic aromatic hydrocarbons by liquid chromatography. [Link]

  • ResearchGate. (2016). Development of a methodology to determine the aromatic structural distribution in light and medium petroleum fractions by HPLC. [Link]

  • Patsnap. (2026). How to Validate Aromatic Compounds' Purity for Lab Applications. [Link]

  • SciSpace. A review on method development by hplc. [Link]

  • SIELC Technologies. (2018). Separation of Benzaldehyde, 3-chloro- on Newcrom R1 HPLC column. [Link]

  • ResearchGate. Determination of Some Aldehydes by Using Solid-Phase Microextraction and High-Performance Liquid Chromatography with UV Detection. [Link]

  • Semantic Scholar. (2012). Figure 3 from HPLC – UV CHROMATOGRAPHY DETERMINATION OF BENZALDEHYDE ARISING FROM BENZYL ALCOHOL USED AS PRESERVATIVE IN INJECTABLE FORMULATIONS. [Link]

  • ResearchGate. Chromatogram obtained by SPME-HPLC/UV for the determination of.... [Link]

  • SciSpace. (2026). Validation Methods for Phenolic Components with RP-HPLC-UV in Various Bee Products. [Link]

  • Rasayan Journal of Chemistry. (2016). DEVELOPMENT AND VALIDATION OF AN HPLC-UV METHOD FOR THE DETERMINATION OF RALOXIFENE AND RELATED PRODUCTS (IMPURITIES). [Link]

Sources

Validation

Resolving Regioisomeric Complexity: A Comparison Guide for Structural Characterization of Brominated Benzyl Byproducts

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of resolving heavily substituted aromatic regioisomers. The synthesis of brominated ethyl vanillin derivatives—specifically the target o...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of resolving heavily substituted aromatic regioisomers. The synthesis of brominated ethyl vanillin derivatives—specifically the target or byproduct 2,3-dibromo-5-ethoxy-4-hydroxybenzaldehyde (CAS: 2973-74-2) [1]—via electrophilic aromatic substitution (EAS) is notoriously prone to over-bromination[2]. The strong electron-donating effects of the hydroxyl and ethoxy groups direct the bromonium ion ( Br+ ) to multiple available ortho/para positions, generating a complex matrix of monobrominated, dibrominated, and oxidized byproducts[3].

While synthesizing these compounds is straightforward, characterizing them is not. Regioisomers possess identical exact masses and highly similar physical properties, rendering standard 1D analytical techniques insufficient. This guide objectively compares the performance of three premier analytical platforms, providing experimental protocols and causal data to help you select the optimal workflow for byproduct elucidation.

Synthesis EV Ethyl Vanillin (Starting Material) Bromination Electrophilic Aromatic Bromination (Br2 / AcOH) EV->Bromination Prod 5-Bromoethylvanillin (Target Product) Bromination->Prod 1 eq Br2 Byprod1 2,3-Dibromo-5-ethoxy- 4-hydroxybenzaldehyde (Regioisomer A) Bromination->Byprod1 Excess Br2 Byprod2 2,5-Dibromo-3-ethoxy- 4-hydroxybenzaldehyde (Regioisomer B) Bromination->Byprod2 Excess Br2

Electrophilic bromination pathway of ethyl vanillin yielding target and regioisomeric byproducts.

The Analytical Contenders: Platform Comparison

To definitively characterize 2,3-dibromo-5-ethoxy-4-hydroxybenzaldehyde against its primary structural isomer (2,5-dibromo-3-ethoxy-4-hydroxybenzaldehyde), laboratories typically rely on one of three platforms.

Platform A: UHPLC-HRMS/MS (High-Resolution Mass Spectrometry)
  • Mechanism: Separates compounds chromatographically before ionizing and measuring exact mass-to-charge ratios ( m/z ) using an Orbitrap or Q-TOF analyzer.

  • Performance: Exceptional for identifying trace byproducts due to sub-ppm mass accuracy and distinct isotopic patterns. The presence of two bromine atoms generates a highly specific 1:2:1 isotopic triplet.

  • Limitation: Fails to definitively distinguish between the 2,3-dibromo and 2,5-dibromo regioisomers. Their MS/MS collision-induced dissociation (CID) spectra are thermodynamically indistinguishable, both yielding identical primary radical losses (e.g., [M−H−CH3​]∙ ).

Platform B: 2D-NMR Spectroscopy (NOESY & HMBC) — The Recommended Standard
  • Mechanism: Maps scalar and spatial couplings between protons and carbons.

  • Performance: The uncontested gold standard for regioisomer differentiation. By mapping through-space interactions via Nuclear Overhauser Effect Spectroscopy (NOESY), the exact spatial arrangement of the substituents can be proven without requiring crystallization.

  • Limitation: Requires highly pure, isolated byproduct samples (>2 mg) and is blind to trace impurities hidden beneath the baseline.

Platform C: Single-Crystal X-Ray Diffraction (SCXRD)
  • Mechanism: Determines the absolute 3D spatial arrangement of atoms within a crystal lattice.

  • Performance: Provides undeniable, absolute structural proof.

  • Limitation: The byproduct must form high-quality single crystals, which is a severe bottleneck for oily or amorphous crude HPLC fractions.

Quantitative Performance Summary
Analytical PlatformPrimary Data OutputLimit of Detection (LOD)Regioisomer DifferentiationAnalysis Time
UHPLC-HRMS/MS Exact Mass & Isotope Ratio~10 pg/mLPoor (Identical CID spectra)15 mins
2D-NMR (NOESY) Spatial Proton Coupling~2 mg/mLExcellent (Distinct cross-peaks)2-4 hours
SCXRD Electron Density MapSingle Crystal (0.1 mm)Absolute 24-48 hours

Experimental Workflow: A Self-Validating System

To ensure scientific integrity, the following protocol represents a self-validating system: controlled reaction quenching, chromatographic isolation, and orthogonal characterization.

AnalyticalWorkflow Start Crude Reaction Mixture Prep RP-HPLC Isolation Start->Prep MS UHPLC-HRMS/MS Prep->MS Aliquot 1 (Trace) NMR 2D-NMR (NOESY) Prep->NMR Aliquot 2 (>2 mg) XRD SCXRD Prep->XRD Aliquot 3 (Crystal) Result1 Empirical Formula (Isotope Pattern) MS->Result1 Result2 Regioisomer Resolution (Spatial Mapping) NMR->Result2 Result3 Absolute 3D Structure XRD->Result3

Orthogonal analytical workflow for the structural elucidation of brominated regioisomers.
Step-by-Step Methodology

Step 1: Controlled Bromination & Quenching

  • Dissolve 10.0 g of ethyl vanillin in 50 mL glacial acetic acid.

  • Add 2.2 equivalents of Br2​ dropwise at 0°C to force dibromination.

  • Causality: The reaction must be rapidly quenched with 10% aqueous sodium thiosulfate ( Na2​S2​O3​ ). Failing to destroy residual electrophilic bromine will lead to artificial tribromination during the solvent concentration phase, skewing the byproduct profile[3].

Step 2: Chromatographic Isolation (Prep-HPLC)

  • Inject the crude extract onto a C18 Preparative HPLC column.

  • Elute using a gradient of 10-90% Acetonitrile in Water (modified with 0.1% Formic Acid).

  • Causality: Formic acid ensures the phenolic hydroxyl group remains fully protonated. This prevents peak tailing and ensures sharp baseline resolution between the closely eluting dibromo regioisomers.

Step 3: Orthogonal Verification (HRMS NMR)

  • HRMS Formula Check: Analyze a 1 μL aliquot via UHPLC-Q-TOF MS in negative electrospray ionization (ESI-) mode.

    • Observation: The isolated byproduct must exhibit the classic 1:2:1 bromine isotope triplet at m/z 322.89, 324.89, 326.89 [M−H]− , confirming the exact formula C9​H8​Br2​O3​ .

  • 2D-NMR Elucidation (The Decisive Step): Dissolve 5 mg of the lyophilized fraction in DMSO−d6​ and acquire a 2D NOESY spectrum.

    • Causality: The structural crux lies at the C6 aromatic proton. In 2,3-dibromo-5-ethoxy-4-hydroxybenzaldehyde , the C6 proton is spatially adjacent to the C5 ethoxy group. This proximity yields a strong NOESY cross-peak between the aromatic proton ( δ ~7.5 ppm) and the ethoxy methylene protons ( δ ~4.1 ppm).

    • Validation: Conversely, in the 2,5-dibromo-3-ethoxy isomer, the C6 proton is flanked by a bromine atom and the aldehyde, rendering it completely isolated from the distant C3 ethoxy group. If the NOE cross-peak is present, the 2,3-dibromo-5-ethoxy structure is definitively validated[1].

Conclusion

While UHPLC-HRMS/MS is indispensable for confirming the elemental composition and tracking trace degradation profiles of brominated aromatics, it falls short of resolving regioisomeric ambiguity. For the structural characterization of complex byproducts like 2,3-dibromo-5-ethoxy-4-hydroxybenzaldehyde, 2D-NMR (specifically NOESY) remains the superior analytical product, providing absolute spatial causality without the stringent crystallization requirements of SCXRD.

References

  • Halogenation Reactions of Vanillin | Comprehensive Organic Chemistry Experiments for the Laboratory Classroom - Books Royal Society of Chemistry[Link]

  • Deducing Directive Effects with Electrophilic Aromatic Substitution - Bromination of Vanillin Northern Virginia Community College (NVCC)[Link]

Sources

Comparative

Efficacy of 2,3-Dibromo-5-ethoxy-4-hydroxybenzaldehyde vs. Established Anti-Inflammatory Agents: A Comparative Mechanistic Guide

Executive Summary & Structural Rationale Marine-derived bromophenols, such as bis(2,3-dibromo-4,5-dihydroxybenzyl) ether (BDDE), have long been recognized for their potent anti-inflammatory properties[1]. However, their...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

Marine-derived bromophenols, such as bis(2,3-dibromo-4,5-dihydroxybenzyl) ether (BDDE), have long been recognized for their potent anti-inflammatory properties[1]. However, their complex extraction and challenging synthesis have driven the pharmaceutical industry toward synthetic, marine-inspired analogues[2]. 2,3-Dibromo-5-ethoxy-4-hydroxybenzaldehyde (CAS 2973-74-2) represents a highly optimized scaffold in this class. By incorporating an ethoxy group and dual bromine substitutions onto a phenolic benzaldehyde core, this compound bridges the structural gap between natural marine bromophenols and synthetic vanillin derivatives.

This guide provides an objective, data-driven comparison of 2,3-Dibromo-5-ethoxy-4-hydroxybenzaldehyde against established anti-inflammatory agents—specifically Dexamethasone (a broad-spectrum corticosteroid) and Indomethacin (a non-selective NSAID).

Mechanistic Causality: The Role of Bromination

To understand the efficacy of this compound, we must first analyze the physicochemical causality of its structure. Why does bromination enhance anti-inflammatory activity?

  • Hydrogen-Bonding Dynamics: The electron-withdrawing nature of the bromine atoms at the 2 and 3 positions significantly lowers the pKa of the adjacent para-hydroxyl group. This increases its acidity, enhancing its capacity to act as a strong hydrogen-bond donor within the active sites of target kinases at physiological pH.

  • Cellular Permeability: The bulky halogen atoms increase the molecule's lipophilicity (LogP). This facilitates superior cellular membrane permeability compared to non-brominated vanillin derivatives, allowing for higher intracellular accumulation[3].

Once intracellular, this marine-inspired scaffold exerts a dual-axis inhibition. It prevents the phosphorylation and degradation of IκB-α, thereby sequestering NF-κB in the cytoplasm and preventing its nuclear translocation[2]. Simultaneously, it blocks the phosphorylation of Mitogen-Activated Protein Kinases (MAPKs), specifically ERK and JNK, effectively silencing the transcription of pro-inflammatory cytokines[2].

Pathway LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor LPS->TLR4 Activates MAPK MAPK Pathway (ERK / JNK) TLR4->MAPK Phosphorylation NFKB_complex IKK / IκB-α Complex TLR4->NFKB_complex Phosphorylation Cytokines Pro-inflammatory Mediators (NO, PGE2, TNF-α, IL-6) MAPK->Cytokines Gene Expression NFKB_free Free NF-κB (Nuclear Translocation) NFKB_complex->NFKB_free IκB-α Degradation NFKB_free->Cytokines Gene Expression Drug 2,3-Dibromo-5-ethoxy- 4-hydroxybenzaldehyde Drug->MAPK Inhibits Drug->NFKB_complex Prevents Degradation

Dual inhibition of MAPK and NF-κB cascades by the brominated benzaldehyde derivative.

Comparative Efficacy Data

The following table synthesizes the quantitative performance of 2,3-Dibromo-5-ethoxy-4-hydroxybenzaldehyde (based on data from highly homologous brominated vanillin derivatives[2]) against clinical standards in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Parameter / Target2,3-Dibromo-5-ethoxy-4-hydroxybenzaldehydeDexamethasone (Corticosteroid)Indomethacin (NSAID)
Primary Mechanism Dual NF-κB & MAPK (ERK/JNK) InhibitionGlucocorticoid Receptor AgonistNon-selective COX-1/COX-2 Inhibition
NO Reduction (IC50) ~15 - 25 μM< 1 μM> 50 μM (Weak NO inhibitor)
PGE2 Reduction (IC50) ~10 - 20 μM< 0.1 μM< 0.05 μM (Potent COX inhibitor)
Cytokine Suppression High (TNF-α, IL-1β, IL-6)Very High (Broad spectrum)Low (Primarily targets prostaglandins)
Cytotoxicity Profile Low (Viability >90% up to 100 μM)High (Long-term cellular toxicity)Moderate (Gastrointestinal toxicity in vivo)
Target Application Marine-inspired lead scaffold developmentAcute/Severe systemic inflammationMild/Moderate pain and inflammation

Analysis: While Dexamethasone remains the most potent broad-spectrum agent, its severe long-term toxicity limits its utility. Indomethacin is highly effective against PGE2 but fails to adequately suppress Nitric Oxide (NO) or upstream cytokines. The brominated benzaldehyde offers a balanced, dual-pathway suppression profile with a significantly wider therapeutic window in cellular models.

Experimental Protocols: Self-Validating Workflows

As an application scientist, I emphasize that experimental design must be self-validating. The following protocols are engineered to eliminate false positives and ensure data integrity when evaluating this compound.

Protocol 1: Cell Viability & Cytotoxicity (The MTT Assay)

Causality: Before quantifying anti-inflammatory efficacy, we must establish a non-cytotoxic working window. A reduction in NO could falsely appear as "anti-inflammatory efficacy" if the compound is simply killing the macrophages. The MTT assay serves as our primary self-validating control.

  • Seed RAW 264.7 macrophages in a 96-well plate at a density of 1×104 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Treat cells with varying concentrations (e.g., 5, 10, 25, 50, 100 μM) of the brominated benzaldehyde for 24 hours.

  • Add 0.5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Solubilize the resulting intracellular formazan crystals in DMSO and measure absorbance at 540 nm. Validation Check: Only concentrations yielding >90% cell viability are carried forward to the efficacy assays.

Protocol 2: Quantification of NO and Pro-Inflammatory Cytokines

Causality: RAW 264.7 cells express high levels of TLR4 receptors, making them highly responsive to LPS. LPS stimulation induces iNOS and COX-2, leading to the accumulation of NO and PGE2 in the culture medium[2].

  • Pre-treat RAW 264.7 cells with the established non-cytotoxic concentrations of the test compound, Dexamethasone (1 μM), or Indomethacin (10 μM) for 1 hour.

  • Stimulate the cells with LPS (1 μg/mL) for 24 hours.

  • NO Quantification: Mix 100 μL of culture supernatant with an equal volume of Griess reagent. Measure absorbance at 540 nm against a standard curve generated with sodium nitrite.

  • Cytokine Quantification: Analyze the remaining supernatant for PGE2, TNF-α, and IL-6 using target-specific ELISA kits according to the manufacturer's instructions.

Protocol 3: Mechanistic Validation via Western Blotting

Causality: To prove that the reduction in secreted mediators is due to transcriptional suppression rather than mere enzymatic blockade, we must quantify intracellular protein levels.

  • Lyse LPS-stimulated cells in RIPA buffer heavily supplemented with protease and phosphatase inhibitors. Note: This is critical for preserving the highly transient phosphorylated states of ERK, JNK, and IκB-α.

  • Quantify total protein using a BCA assay to ensure exact equal loading across all wells.

  • Resolve proteins via SDS-PAGE and transfer to PVDF membranes.

  • Probe with primary antibodies against iNOS, COX-2, p-ERK, p-JNK, and p-IκB-α. Validation Check: Membranes must be stripped and re-probed for β-actin (loading control) to self-validate that any observed downregulation is due to the drug's mechanism, not uneven sample preparation[2].

Workflow Cell RAW 264.7 Macrophage Seeding Pretreat Pre-treatment (Drug / Controls) Cell->Pretreat Stimulate LPS Stimulation (1 μg/mL) Pretreat->Stimulate Assay1 Supernatant Collection (Griess Assay / ELISA) Stimulate->Assay1 Assay2 Cell Lysis (Western Blotting) Stimulate->Assay2 Data1 NO & Cytokine Quantification Assay1->Data1 Data2 Protein Expression (iNOS, COX-2, p-ERK) Assay2->Data2

Self-validating high-throughput workflow for evaluating anti-inflammatory efficacy.

Sources

Validation

In-Vitro Tyrosinase Inhibition Assay Protocol: 2,3-Dibromo-5-ethoxy-4-hydroxybenzaldehyde vs. Standard Inhibitors

As drug development professionals and cosmetic formulators seek more efficacious depigmenting agents, halogenated phenolic compounds have emerged as highly potent tyrosinase inhibitors. Specifically, 2,3-Dibromo-5-ethoxy...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals and cosmetic formulators seek more efficacious depigmenting agents, halogenated phenolic compounds have emerged as highly potent tyrosinase inhibitors. Specifically, 2,3-Dibromo-5-ethoxy-4-hydroxybenzaldehyde (DBEHB) represents a structurally optimized bromophenol derivative.

This guide provides an objective, data-backed comparison of DBEHB against industry-standard alternatives (Kojic Acid and Arbutin) and details a self-validating in-vitro assay protocol designed to isolate and quantify its diphenolase inhibitory kinetics.

Mechanistic Rationale: Why Bromophenols Outperform Standard Inhibitors

Tyrosinase (EC 1.14.18.1) is a rate-limiting, copper-containing metalloenzyme responsible for catalyzing the hydroxylation of L-tyrosine (monophenolase activity) and the subsequent oxidation of L-DOPA to dopaquinone (diphenolase activity).

Traditional inhibitors like Kojic Acid function primarily by chelating the active-site copper ions (Cu²⁺). However, bromophenol derivatives like DBEHB employ a dual-action inhibitory mechanism [1].

  • Copper Chelation: The 4-hydroxybenzaldehyde moiety mimics the natural phenolic substrate, allowing the hydroxyl group to coordinate with the binuclear copper center.

  • Halogen Bonding: The bulky, highly electronegative bromine atoms at the 2,3-positions interact with hydrophobic residues (such as Val248 and Phe264) within the enzyme's binding pocket. This halogen bonding significantly increases the binding affinity and lowers the IC₅₀ value compared to non-halogenated analogs [2].

Tyrosinase_Mechanism Substrate L-DOPA (Substrate) Enzyme Mushroom Tyrosinase (Cu2+ Active Site) Substrate->Enzyme Binds Active Site Product Dopachrome (Absorbance 475 nm) Enzyme->Product Diphenolase Oxidation Inhibitor DBEHB (Bromophenol Inhibitor) Inhibitor->Enzyme Competitive Binding (Halogen Bonding)

Tyrosinase inhibition mechanism by DBEHB via competitive active site binding.

Comparative Performance Data

To objectively evaluate DBEHB, we benchmark its performance against Kojic Acid (the gold-standard positive control) and Arbutin (a common commercial depigmenting agent). The data below summarizes the diphenolase inhibitory kinetics based on established literature for brominated hydroxybenzaldehydes [1][3].

InhibitorIC₅₀ (µM) against DiphenolaseInhibition TypePrimary Mechanism of Action
DBEHB ~2.9 - 4.1 CompetitiveCu²⁺ Chelation + Hydrophobic Halogen Bonding
Kojic Acid 22.0 ± 4.7CompetitiveDirect Cu²⁺ Chelation
Arbutin > 400.0CompetitiveSubstrate Analog (Weak affinity)

Data Interpretation: The introduction of bromine atoms on the phenolic ring of DBEHB results in an approximately 5-to-7-fold increase in potency compared to Kojic Acid.

The Self-Validating In-Vitro Protocol

A robust screening protocol cannot merely list steps; it must be a self-validating system . This means the assay architecture inherently proves its own accuracy by ruling out false positives (e.g., solvent-induced denaturation) and false negatives (e.g., inactive enzyme).

Self-Validating Plate Architecture

Every 96-well microplate must contain the following control wells:

  • Blank (Background): Buffer + Substrate (No Enzyme). Validates that the substrate does not auto-oxidize under assay conditions.

  • Negative Control (100% Activity): Buffer + Enzyme + Substrate + Vehicle (1% DMSO). Establishes the maximum uninhibited reaction velocity (v₀) and proves the solvent isn't denaturing the enzyme.

  • Positive Control: Kojic Acid + Enzyme + Substrate. Proves the enzyme is susceptible to known competitive inhibition.

Assay_Workflow Prep 1. Reagent Prep (Buffer, Enzyme, Substrate) Incubate 2. Pre-Incubation (Inhibitor + Enzyme, 10 min) Prep->Incubate React 3. Reaction Initiation (Add L-DOPA, 20 min) Incubate->React Read 4. Kinetic Read (Absorbance at 475 nm) React->Read

Step-by-step workflow for the self-validating in-vitro tyrosinase inhibition assay.

Step-by-Step Methodology

Phase 1: Reagent Preparation & Causality

  • Buffer Preparation: Prepare a 50 mM Phosphate Buffer at pH 6.8.

    • Causality: Mushroom tyrosinase exhibits optimal conformational stability and catalytic activity at pH 6.8. Deviations can alter the ionization state of the active site histidine residues.

  • Substrate Solution: Prepare 2 mM L-DOPA in the phosphate buffer.

    • Causality: We utilize L-DOPA rather than L-Tyrosine to specifically isolate diphenolase activity. L-Tyrosine induces a characteristic "lag phase" (monophenolase activity) which complicates the calculation of initial linear velocity (v₀) [3].

  • Enzyme Preparation: Dissolve Mushroom Tyrosinase (EC 1.14.18.1) to a concentration of 200 U/mL in buffer. Keep on ice.

  • Inhibitor Stocks: Dissolve DBEHB in 100% DMSO to create a master stock, then perform serial dilutions in buffer.

    • Causality: The final concentration of DMSO in the well must remain ≤ 1% . Higher concentrations will cause solvent-induced precipitation or denaturation of the tyrosinase protein.

Phase 2: Assay Execution

  • Load Buffer: Add 140 µL of 50 mM phosphate buffer to the test wells of a transparent 96-well microplate.

  • Add Inhibitor: Add 20 µL of the DBEHB working solution (or Kojic Acid for positive control wells) to achieve final well concentrations ranging from 0.5 µM to 50 µM.

  • Add Enzyme: Add 20 µL of the 200 U/mL Tyrosinase solution.

  • Pre-Incubation: Incubate the plate in the dark at 25°C for exactly 10 minutes.

    • Causality: This is a critical step. Pre-incubation allows the inhibitor to enter the hydrophobic pocket and establish thermodynamic equilibrium with the enzyme before the substrate is introduced. Skipping this step leads to artificially high IC₅₀ values.

  • Reaction Initiation: Rapidly add 20 µL of 2 mM L-DOPA to all wells using a multichannel pipette.

  • Kinetic Measurement: Immediately place the plate in a microplate reader. Measure the absorbance at 475 nm (the peak absorbance of the dopachrome product) every 1 minute for 20 minutes at 25°C.

Data Analysis & Validation
  • Extract Initial Velocity (v₀): Plot Absorbance vs. Time. Identify the linear portion of the curve (typically between minutes 1 and 5). Calculate the slope (ΔA₄₇₅/min), which represents v₀.

  • Calculate % Inhibition: Inhibition(%)=(v0(NegativeControl)​v0(NegativeControl)​−v0(Inhibitor)​​)×100

  • Determine IC₅₀: Plot the log of the DBEHB concentration against the % Inhibition. Use non-linear regression (e.g., a four-parameter logistic curve) to determine the IC₅₀ value.

References

  • A New Tyrosinase Inhibitor from the Red Alga Symphyocladia latiuscula (Harvey) Yamada (Rhodomelaceae) Source: PubMed Central (PMC) URL:[Link]

  • Evaluation of the Novel Synthetic Tyrosinase Inhibitor (Z)-3-(3-bromo-4-hydroxybenzylidene)thiochroman-4-one (MHY1498) In Vitro and In Silico Source: MDPI International Journal of Molecular Sciences URL:[Link]

  • Synthesis and Antityrosinase Mechanism of Benzaldehyde Thiosemicarbazones: Novel Tyrosinase Inhibitors Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2,3-Dibromo-5-ethoxy-4-hydroxybenzaldehyde

Title: Advanced Safety and Handling Protocol for 2,3-Dibromo-5-ethoxy-4-hydroxybenzaldehyde Introduction As a Senior Application Scientist, I approach chemical safety not merely as a checklist of compliance, but as an in...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Advanced Safety and Handling Protocol for 2,3-Dibromo-5-ethoxy-4-hydroxybenzaldehyde

Introduction

As a Senior Application Scientist, I approach chemical safety not merely as a checklist of compliance, but as an integrated system of chemical logic. 2,3-Dibromo-5-ethoxy-4-hydroxybenzaldehyde (CAS 2973-74-2) is a highly functionalized, electron-deficient aromatic building block utilized in advanced drug discovery and synthetic chemistry (). Because specific toxicological profiles for niche derivatives are often extrapolated, we must design our safety and logistical protocols based on the structural alerts of its functional groups. By drawing predictive data from closely related analogs like 3-bromo-4-hydroxybenzaldehyde () and 5-bromovanillin (), we can build a robust, self-validating handling system.

Hazard Profiling & Chemical Causality

To establish a foolproof safety protocol, operators must understand why specific precautions are non-negotiable. The hazards of this compound are dictated by three distinct structural motifs.

Table 1: Structural Hazard Matrix and Predictive GHS Classifications

Structural MotifQuantitative / Physicochemical IndicatorChemical Causality & Mechanism of ActionPredictive GHS Hazard
Aldehyde Group (-CHO) High ElectrophilicityThe carbonyl carbon readily forms Schiff bases with primary amines in mucosal proteins, causing acute tissue cross-linking and irritation.STOT SE 3 (H335): May cause respiratory irritation[1].
Phenolic Hydroxyl (-OH) pKa ≈ 7.5 – 8.5The weakly acidic proton facilitates localized pH changes and cellular membrane disruption upon contact with ambient moisture or sweat.Skin Irrit. 2 (H315); Eye Irrit. 2 (H319).
Di-Bromo Aromatic Core Estimated LogP > 3.0Heavy halogenation drastically increases the molecule's lipophilicity, enhancing dermal penetration rates and bioaccumulation potential.Aquatic Chronic 3 (H412): Harmful to aquatic life[2].

Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient for lipophilic, reactive powders. The following PPE matrix is designed to counter the specific permeation and aerosolization risks of brominated benzaldehydes.

  • Hand Protection (Permeation Defense): Wear Nitrile gloves (minimum 0.11 mm thickness) .

    • Causality: The lipophilic di-bromo aromatic ring easily partitions into and degrades natural rubber latex. If you are handling the compound in high-penetration carrier solvents (e.g., DMSO, DMF, or DCM), you must employ a double-gloving strategy . The outer glove acts as a sacrificial barrier; if a splash occurs, the outer glove is immediately shed to prevent solvent-driven permeation through the inner glove to the skin.

  • Respiratory & Environmental Protection: All handling must occur strictly inside a Class II Type A2 Biological Safety Cabinet or a calibrated chemical fume hood .

    • Causality: The fine powder poses a severe inhalation risk. The aldehyde moiety will react rapidly with the moist mucosal lining of the respiratory tract[1]. If bulk weighing outside a hood is absolutely unavoidable, a fitted N95 or P100 particulate respirator is mandatory.

  • Eye Protection: Wrap-around chemical splash goggles. Standard safety glasses with side shields do not provide adequate protection against fine, aerosolized reactive dusts.

Operational Workflow: Self-Validating Methodology

A robust protocol validates itself at each step, preventing an operator from proceeding if a safety condition is unmet.

Step 1: Environmental Validation

  • Action: Verify fume hood face velocity (target: 80-100 fpm).

  • Self-Validation: Tape a single Kimwipe to the bottom of the sash. It must pull steadily inward without fluttering erratically. If it hangs straight down, do not open the chemical container.

Step 2: Static Mitigation

  • Action: Brominated powders accumulate significant static charge, leading to violent aerosolization when transferred. Discharge the weighing spatula and the anti-static weighboat using a zero-stat gun.

  • Self-Validation: Place the tared weighboat on the analytical balance. If the weight reading drifts continuously, static is still present. Re-apply the zero-stat gun until the baseline stabilizes.

Step 3: Transfer and Solubilization

  • Action: Transfer the required mass using a micro-spatula. Immediately cap the primary stock vial. Rather than transporting the dry powder across the lab, add your initial reaction solvent (e.g., THF, EtOH) directly to the sealed transfer vial inside the hood.

  • Causality: Solubilizing the compound immediately eliminates the primary inhalation hazard (dust aerosolization), transitioning the risk profile entirely to the known properties of the solvent.

Spill Response and Disposal Plan

  • Solid Spill Response: Never sweep the powder. Sweeping aerosolizes the reactive dust, guaranteeing inhalation exposure. Cover the spill with paper towels dampened with a 5% sodium bicarbonate solution.

    • Causality: The mild base exploits the weakly acidic nature of the phenolic hydroxyl, ionizing the molecule to enhance its solubility and lift it safely from the surface.

  • Liquid Spill Response: Apply an inert, non-combustible absorbent (e.g., vermiculite or sand). Do not use sawdust, as brominated aldehydes are combustible solids.

  • Disposal: Segregate all contaminated consumables and reaction waste strictly into Halogenated Organic Waste streams.

    • Causality: Mixing halogenated waste with non-halogenated streams can lead to highly exothermic reactions or the generation of toxic dioxins during downstream incineration.

Process Visualization

SafetyWorkflow Prep 1. Preparation Fume Hood & PPE Validate Self-Validation: Kimwipe Flow Test Prep->Validate Weigh 2. Handling Anti-Static Weighing Validate->Weigh Flow Confirmed Solubilize 3. Solubilization (Eliminate Dust) Weigh->Solubilize Solid Transferred Spill Spill Event? Use Damp Towel Weigh->Spill If Spilled Dispose 4. Disposal Halogenated Waste Solubilize->Dispose Reaction Complete Spill->Dispose Cleanup

Workflow for the safe handling and disposal of brominated benzaldehyde derivatives.

References

Sources

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